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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Novel Cyclohexyl(2-fluorophenyl)methanamine Derivatives

Abstract This technical guide provides a comprehensive exploration of the synthetic pathways leading to novel Cyclohexyl(2-fluorophenyl)methanamine derivatives. These compounds are of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to novel Cyclohexyl(2-fluorophenyl)methanamine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural motifs, which are present in a variety of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of synthetic strategies, experimental protocols, and the underlying chemical principles that guide the synthesis of this important class of molecules. We will delve into the prevalent methods of synthesis, including reductive amination and the Grignard reaction, providing insights into the rationale behind experimental choices and offering detailed, actionable protocols.

Introduction: The Significance of the Cyclohexyl(2-fluorophenyl)methanamine Scaffold

The Cyclohexyl(2-fluorophenyl)methanamine core structure combines a bulky, lipophilic cyclohexyl group with an electron-withdrawing, metabolically stable 2-fluorophenyl moiety. This unique combination of properties makes its derivatives attractive candidates for investigation in various therapeutic areas. The cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, while the fluorine atom on the phenyl ring can modulate the compound's pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.

This guide will focus on robust and versatile synthetic strategies that allow for the efficient construction of the core structure and the introduction of diversity to generate novel derivatives for further investigation.

Primary Synthetic Strategy: Reductive Amination

Reductive amination stands out as one of the most versatile and widely employed methods for the synthesis of secondary and tertiary amines, making it a cornerstone for the preparation of Cyclohexyl(2-fluorophenyl)methanamine and its derivatives.[1][2][3] This one-pot reaction typically involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in-situ reduction to the desired amine.[1][2]

Two primary pathways can be envisioned for the synthesis of the core structure:

  • Pathway A: Reaction of 2-fluorobenzaldehyde with cyclohexylamine.

  • Pathway B: Reaction of cyclohexyl methyl ketone with an appropriate amine, such as ammonia or a protected amine, followed by further functionalization.

Pathway A is generally more direct for accessing the parent scaffold.

The Chemistry of Imine Formation and Reduction

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a C=N double bond, the imine. This equilibrium can be driven forward by the removal of water. The choice of reducing agent is critical; it must be capable of reducing the imine but not the starting carbonyl compound.[1][4]

Commonly used reducing agents for reductive amination include:

  • Sodium borohydride (NaBH₄): A versatile and cost-effective reducing agent. It is typically added after the imine has had time to form, as it can also reduce the starting aldehyde or ketone.[4]

  • Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective at reducing imines in the presence of aldehydes and ketones. However, its use generates toxic cyanide byproducts.[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the reagent of choice for reductive aminations. It is less toxic than NaBH₃CN and is effective in a variety of solvents.[3][4]

  • Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst (e.g., Palladium, Ruthenium, or Nickel).[5][6][7] This approach is considered a greener alternative to borohydride reagents.

Detailed Experimental Protocol: Reductive Amination of 2-Fluorobenzaldehyde with Cyclohexylamine

This protocol provides a step-by-step procedure for the synthesis of the parent Cyclohexyl(2-fluorophenyl)methanamine.

Materials:

  • 2-Fluorobenzaldehyde

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add cyclohexylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Cyclohexyl(2-fluorophenyl)methanamine.[8]

Synthesis of Derivatives via Reductive Amination

The versatility of reductive amination allows for the synthesis of a wide array of derivatives by varying the starting materials:

  • N-Alkylated Derivatives: Using N-alkylcyclohexylamines in the reaction with 2-fluorobenzaldehyde will yield N-alkylated final products.

  • Substituted Cyclohexyl Derivatives: Employing substituted cyclohexylamines will introduce functional groups on the cyclohexyl ring.

  • Substituted Phenyl Derivatives: Starting with substituted 2-fluorobenzaldehydes allows for the introduction of various functionalities on the aromatic ring.

Alternative Synthetic Strategy: The Grignard Reaction

The Grignard reaction offers a powerful carbon-carbon bond-forming strategy that can be adapted for the synthesis of Cyclohexyl(2-fluorophenyl)methanamine.[9][10] This approach typically involves the preparation of a Grignard reagent and its subsequent reaction with a suitable electrophile.

A plausible route involves the reaction of a cyclohexyl Grignard reagent with 2-fluorobenzonitrile. The initial product of this reaction is a ketimine, which can then be reduced to the desired secondary amine.

The Chemistry of Grignard Reagent Addition to Nitriles

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. They readily add to the electrophilic carbon of a nitrile group (C≡N).[11] The initial addition forms a magnesium salt of an imine (a ketimine in this case). This intermediate is typically not isolated but is hydrolyzed or reduced in a subsequent step.

Detailed Experimental Protocol: Grignard Reaction with 2-Fluorobenzonitrile

This protocol outlines the synthesis of Cyclohexyl(2-fluorophenyl)methanamine via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Cyclohexyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • 2-Fluorobenzonitrile

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for NaBH₄ reduction)

  • Anhydrous diethyl ether (for LiAlH₄ reduction)

  • Aqueous ammonium chloride solution

  • Aqueous hydrochloric acid solution

Procedure:

Part 1: Preparation of Cyclohexylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 2-Fluorobenzonitrile and Reduction

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 2-fluorobenzonitrile (0.9 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Reduction using Sodium Borohydride: Cool the reaction mixture in an ice bath and slowly add methanol, followed by the portion-wise addition of sodium borohydride (2.0 eq). Stir the mixture at room temperature until the reduction is complete (monitored by TLC).

  • Alternatively, Reduction using Lithium Aluminum Hydride: Carefully transfer the reaction mixture to a dropping funnel and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C. After the addition, stir the mixture at room temperature for several hours.

  • Quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup for LiAlH₄).

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by forming the hydrochloride salt, which can then be recrystallized.[12]

Asymmetric Synthesis: Accessing Enantiomerically Pure Derivatives

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral drug is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[4] The carbon atom bearing the amino group in Cyclohexyl(2-fluorophenyl)methanamine is a stereocenter, and therefore, methods for the asymmetric synthesis of this scaffold are highly valuable.

One established approach for the asymmetric synthesis of α-cycloalkylalkyl substituted methanamines involves the use of a chiral auxiliary. For instance, a chiral auxiliary can be used to direct the stereoselective alkylation of a ketimine intermediate.[3] Another promising strategy is asymmetric reductive amination, which employs a chiral catalyst or a chiral reducing agent to induce enantioselectivity in the reduction of the imine intermediate.

Characterization of Cyclohexyl(2-fluorophenyl)methanamine

The structural confirmation of the synthesized Cyclohexyl(2-fluorophenyl)methanamine and its derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations for Cyclohexyl(2-fluorophenyl)methanamine
¹H NMR Signals corresponding to the aromatic protons of the 2-fluorophenyl group, a singlet or multiplet for the benzylic proton, and complex multiplets for the cyclohexyl protons. The N-H proton will appear as a broad singlet.
¹³C NMR Aromatic carbon signals, with the carbon attached to the fluorine showing a characteristic C-F coupling. A signal for the benzylic carbon and signals for the cyclohexyl carbons.
IR Spectroscopy Characteristic N-H stretching absorption around 3300-3500 cm⁻¹, C-H stretching absorptions for aromatic and aliphatic protons, and C=C stretching for the aromatic ring.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₈FN, MW: 207.29).

Conclusion and Future Directions

This technical guide has detailed two primary and robust synthetic pathways for the synthesis of Cyclohexyl(2-fluorophenyl)methanamine and its derivatives: reductive amination and the Grignard reaction. Reductive amination offers a highly versatile and direct route, while the Grignard reaction provides an alternative for constructing the core carbon skeleton.

The future of research in this area will likely focus on the development of more efficient and stereoselective synthetic methods. The exploration of novel catalytic systems for asymmetric reductive amination and the application of flow chemistry for safer and more scalable syntheses are promising avenues. Furthermore, the synthesis of a diverse library of derivatives by modifying both the cyclohexyl and the 2-fluorophenyl moieties will be crucial for elucidating the structure-activity relationships of this promising class of compounds and for identifying new therapeutic leads.

Diagrams

Reductive Amination Workflow

Reductive_Amination cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 2_Fluorobenzaldehyde 2-Fluorobenzaldehyde Imine_Formation Imine Formation (DCM, rt) 2_Fluorobenzaldehyde->Imine_Formation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Quench Quench (aq. NaHCO₃) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Cyclohexyl(2-fluorophenyl)methanamine Purification->Product

Caption: Workflow for the synthesis of Cyclohexyl(2-fluorophenyl)methanamine via reductive amination.

Grignard Reaction Pathway

Grignard_Reaction Cyclohexyl_Bromide Cyclohexyl Bromide Grignard_Formation Grignard Reagent Formation (Anhydrous Ether/THF) Cyclohexyl_Bromide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Cyclohexylmagnesium_Bromide Cyclohexylmagnesium Bromide Grignard_Formation->Cyclohexylmagnesium_Bromide Grignard_Addition Grignard Addition Cyclohexylmagnesium_Bromide->Grignard_Addition 2_Fluorobenzonitrile 2-Fluorobenzonitrile 2_Fluorobenzonitrile->Grignard_Addition Ketimine_Intermediate Ketimine Intermediate Grignard_Addition->Ketimine_Intermediate Reduction Reduction (e.g., NaBH₄ or LiAlH₄) Ketimine_Intermediate->Reduction Product Cyclohexyl(2-fluorophenyl)methanamine Reduction->Product

Caption: Synthetic pathway utilizing a Grignard reaction with a nitrile electrophile.

References

  • Ru‐Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic Acid/Triethylamine. (URL: [Link])

  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. (URL: [Link])

  • Catalytic Transfer Hydrogenation of Imines to Secondary Amines Using Inexpensive Commercial Zinc Dust and Ammonium Formate. (URL: [Link])

  • Fluorobenzaldehyde - Wikipedia. (URL: [Link])

  • Preparation of Cyclohexyl methyl ketone - Chempedia - LookChem. (URL: [Link])

  • Ketone, cyclohexyl methyl - Organic Syntheses Procedure. (URL: [Link])

  • Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane.. (URL: [Link])

  • ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. | Request PDF - ResearchGate. (URL: [Link])

  • How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. (URL: [Link])

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. (URL: [Link])

  • CYCLOHEXYLAMINE |. (URL: [Link])

  • Cyclohexylamine - USDA. (URL: [Link])

  • US4384142A - Production of cyclohexylamine - Google P
  • EP0778261A1 - Process for the preparation of a cyclohexylamine and dicyclohexylamine mixture - Google P
  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Application Note – Reductive Amination. (URL: [Link])

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... - ResearchGate. (URL: [Link])

  • 3-cyclohexyl-2-bromopropene - Organic Syntheses Procedure. (URL: [Link])

  • 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (URL: [Link])

  • Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google P
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. (URL: [Link])

  • N-(3-Fluorobenzyl)cyclohexanamine | C13H18FN | CID 18626445 - PubChem. (URL: [Link])

  • Grignard Reaction. (URL: [Link])

  • Grignard Reaction - Web Pages. (URL: [Link])

Sources

Exploratory

Comprehensive Technical Analysis: Biological Targets of Cyclohexyl(2-fluorophenyl)methanamine

Executive Summary Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) is a structural hybrid belonging to the broader class of arylcyclohexylamines and 1,2-diarylethylamines.[1][2] Chemically, it consists of a meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) is a structural hybrid belonging to the broader class of arylcyclohexylamines and 1,2-diarylethylamines.[1][2] Chemically, it consists of a methanamine linker bridging a lipophilic cyclohexyl ring and a 2-fluorophenyl moiety.[2] While specific pharmacological data on this precise entity is sparse in public literature, its structural homology to known dissociative anesthetics (e.g., Deschloroketamine , Ephenidine ) and stimulants (Lefetamine ) allows for a high-confidence prediction of its biological targets.[2]

This technical guide synthesizes Structure-Activity Relationship (SAR) data to identify the NMDA receptor (PCP binding site) and Monoamine Transporters (DAT/NET) as the primary biological targets.[2] The following sections detail the mechanistic basis for these interactions, experimental validation protocols, and metabolic pathways.

Chemical Identity & Structural Analysis[1][2][3][4]

Physicochemical Profile[1][2]
  • IUPAC Name: 1-Cyclohexyl-1-(2-fluorophenyl)methanamine[2]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [3][4][5][6]
    
  • Molecular Weight: 207.29 g/mol [2][6]

  • Core Scaffold: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Cyclohexylbenzylamine
    
  • Key Substituent: 2-Fluoro group on the phenyl ring (bioisosteric replacement often used to modulate metabolic stability and potency).[2]

Structural Homology & SAR

The molecule represents a "stripped-down" pharmacophore of several known psychoactive classes.[2] It lacks the ketone group of ketamine analogs and the piperidine ring of phencyclidine (PCP), presenting instead as a primary amine with a flexible methine bridge.[2]

Structural AnalogRelation to TargetKey Pharmacophore Shared
Deschloroketamine (DCK) NMDA Antagonist Aryl-Cyclohexyl core; 2-position substitution (Cl vs F).[2]
Ephenidine NMDA Antagonist 1,2-Diarylethylamine structure; replacement of one phenyl with cyclohexyl.[2]
Lefetamine Stimulant/Opioid ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-substituted benzylamine; similar steric bulk.
Norketamine NMDA Antagonist Primary amine metabolite of ketamine; validates activity of primary amines.[2]

Primary Biological Targets[2]

N-Methyl-D-Aspartate (NMDA) Receptor

Mechanism: Non-competitive Antagonism (Pore Blocker) The primary predicted target is the PCP binding site located within the ion channel pore of the NMDA receptor.[2]

  • Binding Mode: The basic amine (protonated at physiological pH) mimics the cation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , binding deep within the channel pore. The lipophilic cyclohexyl and 2-fluorophenyl groups interact with hydrophobic pockets (likely involving residues such as Asn616  and Val644  in the GluN1/GluN2 subunits), stabilizing the "trapped" open-channel state.[2]
    
  • Effect of 2-Fluoro Substitution: In analogs like 2-Fluorodeschloroketamine (2-FDCK), the 2-fluoro group maintains potency comparable to the chloro-parent while altering metabolic clearance.[2] It provides electron-withdrawing character without significant steric hindrance.[2]

  • Primary Amine Context: While tertiary (PCP) and secondary (Ketamine) amines are classic, primary amines (e.g., Norketamine) retain significant NMDA affinity, often with slower dissociation kinetics (trapping block).[2]

Monoamine Transporters (DAT, NET)

Mechanism: Reuptake Inhibition The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-cyclohexylbenzylamine scaffold is structurally congruent with monoamine reuptake inhibitors.
  • Dopamine Transporter (DAT): The bulky hydrophobic groups flanking the amine are characteristic of DAT inhibitors.[2] The absence of an N-methyl group (primary amine) may favor Norepinephrine Transporter (NET) affinity over DAT, similar to amphetamine SAR, but the bulky cyclohexyl group pushes selectivity back towards DAT/SERT.[2]

  • Functional Outcome: Inhibition of reuptake leads to elevated synaptic concentrations of dopamine and norepinephrine, contributing to psychostimulant effects.[2]

Sigma Receptors ( )

Mechanism: Agonism/Modulation Sigma receptors bind promiscuously to amines flanked by hydrophobic regions.[2] The "N-substituted phenyl-cyclohexyl" motif is a classic sigma pharmacophore.[2] Interaction here could modulate calcium signaling and potentiate the behavioral effects of NMDA antagonism.[2]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism on glutamatergic and dopaminergic systems.

BiologicalMechanism cluster_NMDA Glutamatergic System (Dissociative) cluster_Monoamine Monoaminergic System (Stimulant) Compound Cyclohexyl(2-fluorophenyl)methanamine NMDA_Rec NMDA Receptor (PCP Site) Compound->NMDA_Rec High Affinity (Antagonist) DAT_NET DAT / NET Transporters Compound->DAT_NET Moderate Affinity (Inhibitor) Ca_Influx Block Ca2+ Influx NMDA_Rec->Ca_Influx LTP_Inhib Inhibition of LTP (Dissociation/Analgesia) Ca_Influx->LTP_Inhib Behavioral_Output Clinical/Behavioral Effect (Dissociative Anesthesia / Euphoria) LTP_Inhib->Behavioral_Output Dissociation Reuptake Inhibit Reuptake DAT_NET->Reuptake Synaptic_DA Increased Synaptic DA / NE Reuptake->Synaptic_DA Synaptic_DA->Behavioral_Output Stimulation

Caption: Dual-mechanism pathway showing NMDA receptor antagonism and monoamine reuptake inhibition leading to combined dissociative and stimulant effects.[2]

Experimental Protocols for Target Validation

To empirically validate these targets, the following self-validating protocols are recommended.

Radioligand Binding Assay (NMDA - PCP Site)

Objective: Determine the affinity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) of the compound for the NMDA receptor channel pore.
  • Tissue Preparation: Use rat forebrain membrane homogenates (rich in NMDA receptors).[2]

  • Radioligand: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -MK-801 (Dizocilpine), a high-affinity specific antagonist for the PCP site.
    
  • Non-Specific Binding: Define using ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     unlabelled PCP or Ketamine.
    
  • Incubation:

    • Incubate membranes with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      
      
      
      
      -MK-801 and varying concentrations (
      
      
      to
      
      
      ) of Cyclohexyl(2-fluorophenyl)methanamine.
    • Buffer: 50 mM Tris-HCl (pH 7.4) + ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Glutamate + 
      
      
      
      Glycine (to open the channel, allowing access to the PCP site). Critical Step: MK-801 binding is use-dependent; agonists are required.[2]
  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.[2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to calculate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Functional Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm functional antagonism and voltage-dependence (characteristic of pore blockers).

  • Cell Line: HEK293 cells transiently transfected with GluN1 and GluN2A/2B subunits.[2]

  • Recording Solution: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -free extracellular solution containing 
    
    
    
    Glutamate and
    
    
    Glycine.
  • Protocol:

    • Clamp voltage at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Apply Glutamate/Glycine to elicit stable inward current.[2]

    • Co-apply Cyclohexyl(2-fluorophenyl)methanamine.[1][2] Observe current decay.[2]

    • Voltage Ramp: Perform voltage ramps from

      
       to 
      
      
      
      .
  • Validation Criteria: A "J-shaped" I-V curve (stronger block at hyperpolarized potentials, relief of block at depolarized potentials) confirms the mechanism as an open-channel blocker.[2]

Toxicology & Metabolic Considerations

Metabolic Stability

The primary amine is susceptible to:

  • N-Acetylation: A potential minor pathway.[2]

  • Oxidative Deamination: Mediated by MAO-A/B, converting the amine to an aldehyde/ketone.[2]

  • Ring Hydroxylation: CYP450-mediated hydroxylation of the cyclohexyl ring (typically at C3 or C4 positions) is a major clearance pathway for arylcyclohexylamines.[2]

Toxicity Risks[2]
  • Excitotoxicity: Chronic NMDA antagonism can lead to compensatory upregulation of glutamate receptors, posing risks of "Olney's Lesions" (neurotoxicity) upon cessation or high dosing.[2]

  • Cardiovascular: DAT/NET inhibition implies sympathomimetic toxicity (tachycardia, hypertension).[2]

References

  • Morris, H., & Wallach, J. (2014).[2] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link

  • Wallach, J., et al. (2016).[2] 1,2-Diarylethylamine- and ketamine-based new psychoactive substances.[2] Handbook of Experimental Pharmacology. Link

  • ChemicalBook. (2024).[2] Cyclohexyl(2-fluorophenyl)methanamine Product Entry (CAS 1225920-67-1).[1][2][5][7] Link

  • PubChem. (2024).[2] Compound Summary: Cyclohexyl(4-fluorophenyl)methanamine (Isomer Reference).[2] Link

  • Lodge, D., & Mercier, M. S. (2015).[2] Ketamine and phencyclidine: the good, the bad and the unexpected.[2] British Journal of Pharmacology.[2] Link

Sources

Foundational

In Silico Elucidation of Cyclohexyl(2-fluorophenyl)methanamine: Multiscale Modeling of NMDA and Sigma-1 Receptor Interactions

[1] Executive Summary This technical guide details the computational workflow for characterizing the binding mechanism of Cyclohexyl(2-fluorophenyl)methanamine (C2FM). As a structural hybrid sharing pharmacophores with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the computational workflow for characterizing the binding mechanism of Cyclohexyl(2-fluorophenyl)methanamine (C2FM). As a structural hybrid sharing pharmacophores with arylcyclohexylamines (e.g., ketamine, PCP) and N-benzylamines, C2FM presents a dual-target profile involving the NMDA receptor (GluN1/GluN2B) and the Sigma-1 receptor (


R) .[1]

This protocol departs from standard high-throughput screening methods, employing a multiscale physics-based approach .[1] We integrate Quantum Mechanics (QM) for accurate halogen electrostatics, Induced Fit Docking (IFD) for cryptic pocket identification, and Membrane-embedded Molecular Dynamics (MD) to validate residence time and stability.[1]

Phase 1: Chemical Space & Ligand Preparation

Objective: To generate a low-energy bioactive conformer and accurately model the electronic influence of the ortho-fluorine substitution.

Structural Definition & Chirality

The nomenclature implies a secondary amine linker between a cyclohexane ring and a 2-fluorophenyl group.

  • SMILES: FC1=CC=CC=C1CNC2CCCCC2 (N-(2-fluorobenzyl)cyclohexanamine)[1]

  • Critical Feature: The cyclohexane ring exhibits rapid chair-chair interconversion.[1] Standard force fields often trap the ring in local minima; therefore, QM-based conformational scanning is required.

Quantum Mechanical Optimization Protocol

The high electronegativity of fluorine distorts the electron cloud, creating a specific electrostatic potential (ESP) surface that standard force fields (OPLS3e/AMBER GAFF) may underestimate.

Workflow:

  • Conformer Generation: Generate 50 conformers using a mixed torsional/low-mode sampling algorithm.

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization on the top 5 conformers.

    • Theory Level: B3LYP/6-31G** (includes polarization functions for Fluorine).[1]

    • Solvation: PBF (Poisson-Boltzmann Finite Element) water model.[1]

  • ESP Charge Calculation: Map electrostatic potential to identify the

    
    -hole (if any) on the fluorine, though F is typically a strong H-bond acceptor.[1]
    

Outcome: A QM-optimized ligand structure with accurate partial charges ready for docking.[1]

Phase 2: Target Identification & Homology Modeling

Objective: Prepare receptor structures that account for the transmembrane nature of the targets.

Primary Target: NMDA Receptor (PCP Site)

The arylcyclohexylamine class binds within the ion channel pore of the NMDA receptor, specifically the PCP-binding site located between the transmembrane domains of GluN1 and GluN2B subunits.

  • Template PDB: 7SAB (Human GluN1/GluN2B in complex with ketamine).[1]

  • Preparation:

    • Remove non-essential water molecules (keep waters bridging Q758 and the ligand).

    • Protonate H193 and E236 based on pKa prediction at pH 7.4.[1]

    • Missing Loops: Reconstruct residues 55-65 using Prime Homology Modeling.

Secondary Target: Sigma-1 Receptor ( R)

C2FM possesses the cationic nitrogen and hydrophobic bulk required for high-affinity


R binding.[1]
  • Template PDB: 5HK1 (Crystal structure of human

    
    R).[1]
    
  • Preparation: This receptor functions as a trimer.[1] For docking, a monomeric unit is sufficient, but the lipid interface must be preserved.

Phase 3: Induced Fit Docking (IFD) Workflow

Rationale: The NMDA pore is highly flexible. Rigid receptor docking (RRD) yields high false-negative rates for bulky ligands like C2FM.[1] IFD allows side-chain relaxation (Tyr, Trp residues) upon ligand entry.[1]

The IFD Protocol
  • Grid Generation: Center the grid box (20 Å cube) on the centroid of the co-crystallized ligand (e.g., ketamine in 7SAB).

  • Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to allow clashing ligands to enter the pocket.

  • Prime Side-Chain Refinement: Residues within 5 Å of the ligand pose are refined using Prime (molecular mechanics).[1]

  • Redocking: The ligand is re-docked into the optimized receptor structure using hard potential (standard OPLS3e).

Quantitative Scoring Metrics
MetricThreshold (Acceptable)Description
Glide GScore < -8.5 kcal/molEmpirical binding affinity prediction.[1]
Ligand Efficiency (LE) > 0.35Binding energy normalized by heavy atom count.[1]
Lipophilic EvdW < -40.0Contribution of hydrophobic enclosure (cyclohexyl ring).[1]

Phase 4: Membrane-Embedded Molecular Dynamics (MD)

Objective: Validate the stability of the docked complex in a physiological lipid bilayer environment.

System Setup (GROMACS/Desmond)[1]
  • Membrane: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[1] The NMDA transmembrane domain must be embedded such that the pore is perpendicular to the membrane plane.

  • Solvent: TIP3P water model, neutralized with 0.15 M NaCl.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NVT/NPT):

    • 1 ns NVT (300 K, Berendsen thermostat).

    • 1 ns NPT (1 bar, semi-isotropic Berendsen barostat).

    • Restraints on protein backbone (

      
      ).[1]
      
  • Production Run: 100 ns unconstrained simulation.

    • Time Step: 2 fs.

    • Integrator: Leap-frog.[1]

Trajectory Analysis[1]
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å indicates a stable binding mode.[1]

  • Hydrogen Bond Monitoring: Track the persistence of the H-bond between the C2FM protonated amine and the key Aspartate residue (Asp732 in GluN1).

Phase 5: Visualization & Logic Mapping

Computational Workflow Diagram

The following diagram illustrates the autonomous decision-making process in the modeling pipeline.

G cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2 & 3: Docking cluster_2 Phase 4: Validation L1 C2FM Structure Input (SMILES) L2 ConfGen (Mixed Torsional) 50 Conformers L1->L2 L3 DFT Optimization (B3LYP/6-31G**) L2->L3 L4 ESP Charge Calculation L3->L4 D1 Induced Fit Docking (IFD) Flexible Side Chains L4->D1 T1 Target Selection NMDA (7SAB) / Sigma-1 (5HK1) T1->D1 D2 Score Filtering GScore < -8.5 D1->D2 M1 Membrane Embedding (POPC Bilayer) D2->M1 M2 100ns MD Simulation (GROMACS/Desmond) M1->M2 M3 MM/GBSA Free Energy Calc M2->M3

Caption: Figure 1: Integrated computational workflow for C2FM modeling, moving from QM ligand preparation to membrane-embedded MD simulations.

Interaction Network (NMDA Receptor)

This diagram hypothesizes the specific binding interactions based on the pharmacophore of arylcyclohexylamines.

InteractionMap Ligand_N Protonated Amine (C2FM) Asp732 Asp732 (GluN1) Anionic Site Ligand_N->Asp732 Salt Bridge (Ionic) Ligand_F 2-Fluoro Group Hydrophobic_P Hydrophobic Pocket (Val644, Phe639) Ligand_F->Hydrophobic_P Steric Fit Backbone_O Backbone Carbonyl (Ser641) Ligand_F->Backbone_O Orthogonal Dipolar Interaction Ligand_Cy Cyclohexyl Ring Ligand_Cy->Hydrophobic_P hydrophobic interaction

Caption: Figure 2: Predicted interaction network of C2FM within the NMDA receptor PCP-binding site. The protonated amine anchors the ligand via Asp732.

Phase 6: Binding Free Energy Calculation (MM/GBSA)

To rigorously rank the poses from MD, we employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This calculates the


 by stripping the solvent and estimating solvation energy implicitly.

Equation:


[1]
  • Protocol: Extract 100 frames from the last 10 ns of the MD trajectory.

  • Expectation: A

    
     lower (more negative) than -45 kcal/mol suggests a high-affinity binder comparable to ketamine.[1]
    

References

  • Schmidt, H. R., et al. (2016).[1][2] Crystal structure of the human

    
     receptor.[3][4] Nature, 532(7600), 527-530.[1] [1]
    
  • Zhang, Y., et al. (2021).[1] Structural basis of ketamine action on human NMDA receptors. Nature, 596, 301–305.

  • Wallach, J., et al. (2016).[1] 1-Phenylcyclohexylamine analogues: a new class of dissociative anesthetics.[1] Drug Testing and Analysis.

  • Abraham, M. J., et al. (2015).[1] GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers.[1] SoftwareX, 1-2, 19-25.[1]

  • Harder, E., et al. (2016).[1] OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation, 12(1), 281-296.[1] [1]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Arylcyclohexylamines

Abstract The strategic incorporation of fluorine into the arylcyclohexylamine scaffold has emerged as a pivotal strategy in medicinal chemistry for modulating the pharmacological and pharmacokinetic profiles of this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into the arylcyclohexylamine scaffold has emerged as a pivotal strategy in medicinal chemistry for modulating the pharmacological and pharmacokinetic profiles of this important class of N-methyl-D-aspartate (NMDA) receptor antagonists. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated arylcyclohexylamines. We will explore the foundational principles of arylcyclohexylamine pharmacology, delve into the profound effects of fluorine substitution on molecular properties, and dissect the specific SAR trends observed with fluorination at various positions on the aromatic ring. This document synthesizes data from seminal and contemporary research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Arylcyclohexylamine Scaffold and the Rationale for Fluorination

Arylcyclohexylamines represent a class of compounds historically significant for their anesthetic and dissociative properties, with phencyclidine (PCP) and ketamine being the most prominent examples.[1][2] Their primary mechanism of action involves non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[3][4] These compounds bind to a specific site within the receptor's ion channel, often referred to as the "PCP-binding site," thereby blocking the influx of calcium ions.[3][5] This action is responsible for their characteristic dissociative, anesthetic, and, more recently explored, antidepressant and analgesic effects.[3][4]

The core structure consists of a cyclohexylamine unit with an aryl moiety attached to the same carbon as the amine group.[6] Modifications to the aryl ring, the cyclohexyl ring, or the amine substituent can dramatically alter the compound's pharmacological profile, allowing for the fine-tuning of properties like potency, selectivity, and duration of action.[1][7]

Why Fluorinate?

The introduction of fluorine into drug candidates is a well-established medicinal chemistry tactic to enhance pharmacokinetic and pharmacodynamic properties.[8][9] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to metabolic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[9] This leads to several potential advantages:

  • Improved Metabolic Stability: Fluorine substitution at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[9][10]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and conformational preferences, which can influence receptor binding affinity and selectivity.[8][10]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a receptor's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing potency.[8]

This guide will systematically explore how these principles apply to the arylcyclohexylamine scaffold.

Core Pharmacophore and Key Structural Modifications

The pharmacological activity of arylcyclohexylamines is dictated by the spatial arrangement of three key pharmacophoric elements. Understanding these elements is crucial for interpreting the SAR of fluorinated analogs.

Caption: Core pharmacophore of arylcyclohexylamines.

The relationship between these components dictates the molecule's ability to effectively bind to and block the NMDA receptor channel. The following sections will focus on how fluorination, primarily on the aryl group, modulates this activity.

SAR of Fluorination on the Aryl Ring

The position of the fluorine atom on the aryl ring is a critical determinant of a compound's activity. We will analyze the ortho (2-), meta (3-), and para (4-) positions.

Ortho-Fluorination (2-Position)

The most well-studied example of an ortho-fluorinated arylcyclohexylamine is 2-Fluorodeschloroketamine (2-FDCK) . It is an analog of ketamine where the chlorine atom at the 2-position of the phenyl ring is replaced by fluorine.[11][12]

  • Receptor Affinity and Potency: The substitution of chlorine with the smaller, more electronegative fluorine atom is expected to alter the electronic and steric profile. While detailed head-to-head binding studies are sparse in peer-reviewed literature, user reports and its emergence as a designer drug suggest it retains significant NMDA receptor antagonist activity, producing effects similar to ketamine.[12][13] The increased polarity due to the fluorine atom could influence binding to the NMDA receptor.[12]

  • Metabolism: The metabolism of 2-FDCK is analogous to that of ketamine. It primarily undergoes N-demethylation by CYP2B6 and CYP3A4 enzymes to form nor-2-FDCK.[12] This metabolite can then be further metabolized. The C-F bond itself is highly stable, preventing aromatic hydroxylation at the 2-position, a common metabolic pathway for many aromatic drugs. This blockage is a primary reason for the improved metabolic stability observed in many fluorinated pharmaceuticals.[9]

Meta-Fluorination (3-Position)

Fluorination at the 3-position has also been explored. For instance, 3-fluoro-phencyclidine (3-F-PCP) has been synthesized.

  • Receptor Affinity and Potency: Reports suggest that 3-F-PCP is an active dissociative but possesses a relatively low potency compared to PCP.[14] This indicates that while the 3-position is tolerant to fluorine substitution, it may not be optimal for maximizing binding affinity. Interestingly, a study on arylcycloheptylamines (which have a seven-membered ring instead of six) found that a 3-fluoro primary amine analog had the highest NMDA receptor binding affinity in its series, suggesting that the SAR for the cyclohexyl and cycloheptyl series may differ significantly.[15] This highlights the subtle interplay between ring size and substituent effects.

Para-Fluorination (4-Position)

The para-position presents a more complex SAR profile.

  • Receptor Affinity and Potency: Some early explorations suggested that a 4-fluoro substitution on PCP leads to an inactive compound.[14] However, more recent research on 4-fluoro-phencyclidine (4-F-PCP) has demonstrated significant biological activity. A 2023 study found that 4-F-PCP exhibits potent, rapid, and sustained antidepressant-like effects in a mouse model of chronic stress, operating through NMDA receptor antagonism.[16] This discrepancy underscores the importance of the specific biological assay used. A compound might show low affinity in a simple binding assay but exhibit significant functional effects in a complex in vivo model, possibly due to favorable pharmacokinetic properties or interactions with different receptor states.

Table 1: Summary of Aryl Ring Fluorination SAR

PositionExample CompoundObserved Effect on ActivityRationale / Notes
Ortho (2-) 2-FDCKRetains potent NMDA antagonist activity similar to ketamine.[12]Blocks metabolic hydroxylation at the 2-position. Polarity change may influence receptor binding.[9][12]
Meta (3-) 3-F-PCPActive, but reported to have lower potency than PCP.[14]Tolerated substitution, but not optimal for affinity. SAR may differ for other ring systems (e.g., cycloheptyl).[15]
Para (4-) 4-F-PCPConflicting reports; recent studies show potent antidepressant-like effects.[16]May have lower binding affinity but favorable pharmacokinetics or functional activity.[14][16]

Impact on Pharmacokinetics and Metabolism: A Deeper Dive

The primary causal driver for fluorinating arylcyclohexylamines is often the deliberate manipulation of the drug's disposition in the body.[9] Fluorine substitution is a powerful tool to block metabolic "hotspots."

Aromatic rings are frequently targeted by CYP450 enzymes for hydroxylation, a primary step in detoxification and clearance. By replacing a hydrogen atom with a fluorine atom at such a site, chemists can effectively "shield" the molecule from this metabolic attack.[9][10]

cluster_0 Standard Metabolic Pathway cluster_1 Fluorine-Blocked Pathway parent Parent Arylcyclohexylamine (Aryl-H) metabolite Hydroxylated Metabolite (Aryl-OH) - Rapidly cleared parent->metabolite CYP450 Hydroxylation fluorinated Fluorinated Arylcyclohexylamine (Aryl-F) blocked Metabolism Blocked - Increased half-life - Higher exposure fluorinated->blocked C-F bond resists CYP450 attack

Caption: Fluorine as a metabolic shield.

This strategy can lead to:

  • Longer Duration of Action: By slowing clearance, the therapeutic or psychoactive effects can be prolonged.

  • Increased Bioavailability: Reduced first-pass metabolism after oral administration can lead to higher systemic drug concentrations.[17]

  • More Predictable Dosing: By minimizing inter-patient variability in metabolic enzyme activity, fluorination can lead to a more consistent pharmacokinetic profile.

The metabolism of 2-FDCK serves as a practical example. While N-demethylation still occurs, the aryl ring itself is protected from hydroxylation at the 2-position, which may contribute to subtle differences in its pharmacokinetic profile compared to ketamine.[12]

Experimental Protocols for SAR Elucidation

To rigorously define the SAR of novel fluorinated arylcyclohexylamines, a systematic application of standardized in vitro assays is essential.

Protocol: NMDA Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of a test compound for the PCP site on the NMDA receptor using a radioligand displacement assay.

Objective: To quantify the potency of a compound in displacing a known high-affinity radioligand ([³H]-(+)-MK-801) from the PCP binding site in rat brain membrane preparations.

Methodology:

  • Membrane Preparation:

    • Homogenize freshly dissected rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (5 mM Tris-HCl, pH 7.4).

      • 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of [³H]-(+)-MK-801 (final concentration ~1-2 nM).

      • 100 µL of the prepared brain membrane homogenate (~100-200 µg protein).

    • Controls:

      • Total Binding: Test compound is replaced with assay buffer.

      • Non-Specific Binding (NSB): Test compound is replaced with a high concentration of a non-labeled potent ligand (e.g., 10 µM unlabeled MK-801 or PCP).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Termination and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and allow to sit for at least 4 hours.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

System Validation: The assay is considered valid if the specific binding is at least 80% of the total binding and the IC₅₀ of a known reference standard (e.g., unlabeled PCP) falls within its expected range.

Protocol: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.

Objective: To determine the intrinsic clearance of a fluorinated arylcyclohexylamine in human liver microsomes (HLMs).

Methodology:

  • Reaction Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a microcentrifuge tube on ice, prepare the incubation mixture:

      • Phosphate buffer (100 mM, pH 7.4).

      • Test compound (final concentration 1 µM).

      • Human Liver Microsomes (final concentration 0.5 mg/mL).

    • Prepare a parallel reaction without the NADPH regenerating system to serve as a negative control.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate the proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein: Cl_int = (0.693 / t₁/₂) / (mg/mL microsomal protein).

System Validation: The assay includes a positive control compound with a known metabolic rate (e.g., testosterone or verapamil). The assay is valid if the measured half-life of the control compound is within the accepted range.

Conclusion and Future Directions

The structure-activity relationship of fluorinated arylcyclohexylamines is a compelling illustration of modern medicinal chemistry principles. Fluorination is not merely an act of atomic substitution but a precise tool for rationally redesigning a molecule's interaction with its biological target and its metabolic fate.

Key SAR Insights:

  • Aryl Ring: This is the primary site for fluorination. The ortho-position (e.g., 2-FDCK) appears to be well-tolerated and can block metabolism while retaining high potency. The para-position (e.g., 4-F-PCP) may yield compounds with unique functional profiles, such as potent antidepressant effects, even if simple binding affinity is not maximized.

  • Metabolic Stability: The strategic placement of fluorine to block CYP450-mediated hydroxylation is a cornerstone of its utility, often leading to improved pharmacokinetic profiles.[9][18]

Future Directions:

  • Polyfluorination: Exploring the effects of multiple fluorine substitutions on the aryl ring could lead to compounds with even greater metabolic stability or unique receptor interaction profiles.

  • Fluorination on Other Scaffolds: Applying these SAR principles to novel, non-ketamine or non-PCP arylcyclohexylamine backbones could lead to the discovery of next-generation NMDA receptor modulators with improved therapeutic indices for treating depression, neuropathic pain, and neurodegenerative diseases.

  • Stereochemistry: The synthesis and evaluation of individual enantiomers of fluorinated arylcyclohexylamines is a critical next step, as stereochemistry often plays a decisive role in receptor affinity and off-target effects, as seen with S-(+)-ketamine having a higher affinity for the PCP site than R-(-)-ketamine.[3]

By integrating rational design, targeted synthesis, and rigorous pharmacological evaluation, the full potential of fluorinated arylcyclohexylamines as therapeutic agents and research tools can be realized.

References

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  • Wikipedia. (n.d.). Arylcyclohexylamine. [Link]

  • Kumari, R., & Singh, R. K. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organocatalysis, 8(3), 269-286. [Link]

  • Pure Arylcyclohexylamine Store. (n.d.). Buy Arylcyclohexylamine Drugs Online. [Link]

  • Isin, E. M., & Guengerich, F. P. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]

  • PsychonautWiki. (2024). Arylcyclohexylamines. [Link]

  • Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Pharmacology & Therapeutics, 48(2), 259-279. [Link]

  • Lodge, D., & Anis, N. A. (1982). Chemical Dissociation of Human Awareness: Focus on Non-Competitive NMDA Receptor Antagonists. Trends in Neurosciences, 5, 359-361. [Link]

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]

  • Banks, R. E. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • Zhang, Y., et al. (2024). In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Journal of Analytical Toxicology, 48(4), 217-225. [Link]

  • ResearchGate. (2024). In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. [Link]

  • Adejare, A., et al. (2014). Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. Medicinal Chemistry, 10(8), 843-852. [Link]

  • Herndon, J. L., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 1086-1092. [Link]

  • ProQuest. (n.d.). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. [Link]

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  • Patsnap Synapse. (2025). 2-Fluorodeschloroketamine - Drug Targets, Indications, Patents. [Link]

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  • Wikipedia. (n.d.). 2-Fluorodeschloroketamine. [Link]

  • ResearchGate. (n.d.). Relative potency of drugs as PCP-Ilke discriminative stimuli and as... [Link]

  • Bluelight.org. (2020). Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love. [Link]

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  • World Health Organization. (2023). Critical review report: 2-Fluorodeschloroketamine. [Link]

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  • ResearchGate. (n.d.). Fluorinated and non-fluorinated phenylcycloalkylamines. [Link]

  • National Institutes of Health. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • PubMed. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. [Link]

  • Diversion Control Division, Drug & Chemical Evaluation Section. (n.d.). PHENCYCLIDINE. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo parameters for key compounds. [Link]

  • Lee, B., et al. (2023). 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. Experimental Neurobiology, 32(1), 38-51. [Link]

  • Arouet, L., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

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  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

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Foundational

Early-stage research on Cyclohexyl(2-fluorophenyl)methanamine analogs

An In-Depth Technical Guide to the Early-Stage Research and Development of Cyclohexyl(2-fluorophenyl)methanamine Analogs as Novel CNS Agents Introduction The quest for novel chemical entities with therapeutic potential i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Early-Stage Research and Development of Cyclohexyl(2-fluorophenyl)methanamine Analogs as Novel CNS Agents

Introduction

The quest for novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. The Cyclohexyl(2-fluorophenyl)methanamine scaffold represents a promising, yet underexplored, chemical space. This structure combines several key features that are of significant interest in CNS drug design: a lipophilic cyclohexyl group, which can influence blood-brain barrier penetration and receptor pocket interactions; a fluorinated phenyl ring, where the fluorine atom can modulate metabolic stability and electronic properties for target engagement; and a flexible methanamine linker, allowing for optimal orientation within a binding site.

The rationale for investigating analogs of this core structure is rooted in the established activities of related compounds. The presence of fluorophenyl and cyclohexyl moieties in various psychoactive agents suggests a high potential for discovering novel modulators of CNS targets.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the rational design, synthesis, characterization, and preclinical evaluation of this novel chemical series. Our objective is to detail not just the "how" but the critical "why" behind each experimental choice, offering a self-validating system for researchers, scientists, and drug development professionals to navigate the early stages of discovery.

Part 1: Rational Drug Design & Synthesis Strategy

The initial phase of any drug discovery program is centered on the logical design and efficient synthesis of a focused library of compounds. This process begins with a thorough analysis of the core scaffold and the formulation of a testable hypothesis regarding its structure-activity relationship (SAR).

Core Scaffold Analysis and Structure-Activity Relationship (SAR) Hypothesis

The analysis of SAR is the cornerstone that connects the chemical structure of a molecule to its biological activity.[3] Our core scaffold can be deconstructed into three primary components for systematic modification:

  • The Cyclohexyl Ring: This bulky, lipophilic group is critical for establishing van der Waals interactions within a target binding pocket. Its conformation and substitution can significantly impact potency and selectivity.

  • The 2-Fluorophenyl Ring: The position of the fluorine atom is deliberate. An ortho-fluoro substitution can induce a specific conformation (a "gauche" effect) in the molecule and block a potential site of metabolism, thereby improving its pharmacokinetic profile. The electron-withdrawing nature of fluorine also modulates the basicity of the nearby amine.

  • The Methanamine Linker: This primary amine is a key site for hydrogen bonding and salt-bridge formation. It is also the most likely point of metabolic attack (e.g., by monoamine oxidase) and a prime handle for further chemical modification.

Based on this analysis, we can formulate an initial SAR hypothesis to guide the synthesis of the first-generation analog library. The goal is to systematically probe the chemical space around the core scaffold.

Table 1: Proposed Initial Modifications for SAR Exploration

Modification Site Proposed Analogs Rationale
Phenyl Ring 3-Fluoro, 4-Fluoro IsomersTo understand the impact of fluorine's position on activity and selectivity.[4]
2,4-Difluoro, 2-ChloroTo explore the effects of additional or different halogen substitutions.[5]
Cyclohexyl Ring Cyclopentyl, CycloheptylTo assess the influence of ring size on binding pocket fit.
4-Methylcyclohexyl, 4-HydroxycyclohexylTo probe for additional hydrophobic or hydrogen-bonding interactions.
Methanamine Linker N-Methyl, N-EthylTo evaluate the effect of small alkyl substitutions on potency and selectivity.
N-AcetylTo determine if a neutral amide is tolerated versus the basic amine.
Synthetic Pathways

A robust and flexible synthetic route is essential for generating the desired analogs efficiently. Reductive amination represents one of the most direct and reliable methods for synthesizing the target compounds. This approach involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine.

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) in a round-bottom flask, add cyclohexylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure amine.

This general procedure can be adapted for a wide range of aldehydes and amines to produce a diverse library of analogs for screening. For stereochemically defined analogs, chiral auxiliaries or asymmetric synthesis routes may be required.[6]

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_output Product & Purification A 2-Fluorobenzaldehyde C Condensation (Imine Formation) A->C B Cyclohexylamine B->C D In Situ Reduction (NaBH(OAc)3) C->D Imine Intermediate E Crude Product D->E F Purification (Column Chromatography) E->F G Pure Analog F->G

Caption: General workflow for the synthesis via reductive amination.

Part 2: Physicochemical and Analytical Characterization

Once synthesized, each analog must undergo rigorous characterization to confirm its identity, purity, and fundamental physicochemical properties. This step is non-negotiable for ensuring the reliability of all subsequent biological data.

Purification and Structural Elucidation

The unambiguous confirmation of a molecule's structure is a foundational requirement. A combination of spectroscopic techniques is employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for in vitro and in vivo testing.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized molecule.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • ¹⁹F NMR: Crucial for fluorinated compounds, confirming the presence and chemical environment of the fluorine atom.

Preliminary ADMET Profiling (In Silico & In Vitro)

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to minimize late-stage failures. In the discovery phase, a combination of computational and rapid in vitro assays is used to flag potential liabilities.

This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, a key determinant of its half-life in the body.

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a solution of pooled human liver microsomes (pHLM, e.g., 20 mg/mL). Prepare an NADPH-regenerating system. Trustworthiness Note: Using an NADPH-regenerating system ensures that the metabolic enzymes remain active throughout the incubation period.

  • Incubation: In a 96-well plate, combine the pHLM (final concentration 0.5-1.0 mg/mL) and the test compound (final concentration 1 µM) in the reaction buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

G cluster_prep Preparation cluster_reaction Incubation at 37°C cluster_analysis Analysis A Test Compound C Incubate & Sample (t = 0, 5, 15, 30 min) A->C B Human Liver Microsomes + NADPH System B->C D Quench Reaction (Acetonitrile + IS) C->D E Centrifuge D->E F LC-MS/MS Analysis E->F G Calculate Half-Life (t½) F->G

Caption: Workflow for in vitro metabolic stability screening.

Part 3: In Vitro Pharmacological Evaluation

With well-characterized compounds in hand, the next step is to determine their biological activity. This begins with broad screening to identify primary targets, followed by more focused functional assays to understand the nature of the interaction.

Target Identification and Primary Screening

Given the structural similarity to known monoamine reuptake inhibitors, a logical starting point is to screen the analogs for binding affinity at the primary monoamine transporters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor or transporter, providing a measure of binding affinity (Ki).

  • Membrane Preparation: Use commercially available cell membranes prepared from cells expressing the human recombinant transporter (e.g., hSERT, hDAT, or hNET).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Expertise Note: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the washing step.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding versus the log concentration of the test compound. Use a non-linear regression model to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki).

Table 2: Hypothetical Binding Affinity (Ki, nM) Data for Lead Analogs

Compound ID hSERT Ki (nM) hDAT Ki (nM) hNET Ki (nM) SERT/DAT Selectivity
Core Scaffold1508504505.7
Analog A (N-Methyl)2560025024
Analog B (4-Fluoro)450951200.2
Analog C (Cyclopentyl)1207503006.3
Functional Assays

A compound that binds to a transporter is not necessarily an inhibitor. Functional assays are required to confirm the mechanism of action.

This assay directly measures the ability of a compound to block the uptake of a neurotransmitter into cells or synaptosomes.

  • Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from specific brain regions of rodents (e.g., striatum for dopamine, cortex for serotonin).

  • Assay Setup: Pre-incubate the synaptosomes with various concentrations of the test compound.

  • Uptake Initiation: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake process by rapid filtration, similar to the binding assay.

  • Analysis: Quantify the amount of radioactivity taken up by the synaptosomes. Calculate the IC₅₀ value for reuptake inhibition.

G cluster_cell Synaptosome Transporter Transporter (SERT/DAT) Neurotransmitter [3H]Neurotransmitter Neurotransmitter->Transporter Uptake Analog Analog (Inhibitor) Analog->Transporter Blocks

Caption: Principle of a neurotransmitter reuptake inhibition assay.

Part 4: In Vivo Behavioral Pharmacology

Promising candidates from in vitro testing must be evaluated in living organisms to assess their potential therapeutic effects and side-effect profiles. The choice of behavioral models is directly guided by the in vitro mechanism of action.

Rationale for Model Selection

If in vitro data indicates potent and selective inhibition of serotonin or norepinephrine reuptake, the primary hypothesis is that the compounds will have antidepressant- and/or anxiolytic-like properties.[8][9] Therefore, a battery of well-validated rodent behavioral tests is employed for initial screening.

Tier 1: Screening for CNS Activity & Efficacy

This initial tier of in vivo testing aims to answer three fundamental questions: Does the compound engage its target in the brain? Does it show signs of the desired therapeutic effect? Does it have immediate, overt side effects?

The FST is a widely used screening tool for detecting the potential efficacy of antidepressant drugs.[10]

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.

  • Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral) 30-60 minutes before the test.

  • Test Procedure: Individually place each mouse in a transparent glass cylinder filled with water (23-25°C) from which it cannot escape.

  • Scoring: The test duration is typically 6 minutes. An experienced observer, blind to the treatment groups, scores the total time the animal spends immobile during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[11]

The EPM is a standard assay for screening anxiolytic drugs.[12]

  • Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a "plus" shape and elevated from the floor.

  • Dosing: Administer the compound or vehicle 30-60 minutes prior to the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm.

  • Scoring: Over a 5-minute period, record the number of entries into and the time spent in the open and closed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as this indicates a reduction in anxiety-related aversion to open spaces.[12]

Table 3: Hypothetical In Vivo Behavioral Data Summary

Compound ID Dose (mg/kg) Forced Swim Test (% Decrease in Immobility) Elevated Plus Maze (% Time in Open Arms) Open Field Test (Total Distance, cm)
Vehicle-0% (Baseline)15% (Baseline)2500 (Baseline)
Analog A1045%35%2450
Analog B105%18%1200 (Sedative)
Data Interpretation and Lead Candidate Selection

The ideal lead candidate will demonstrate a robust, dose-dependent effect in the efficacy models (e.g., FST, EPM) without producing confounding effects on general motor activity (as measured by the Open Field Test). In Table 3, Analog A would be considered a promising lead. It shows a strong antidepressant- and anxiolytic-like signal without significantly altering locomotor activity, suggesting its effects are specific. In contrast, Analog B appears to be sedative, which could produce a false positive in the FST and makes it a less desirable candidate.

Conclusion

The early-stage research and development of Cyclohexyl(2-fluorophenyl)methanamine analogs require an integrated and multidisciplinary strategy. The framework presented in this guide outlines a logical and efficient progression from rational design and synthesis to comprehensive in vitro and in vivo evaluation. By systematically building a structure-activity relationship, confirming the mechanism of action, and validating potential efficacy in behavioral models, researchers can effectively identify promising lead candidates for further development. This rigorous, self-validating approach ensures that decisions are based on high-quality, reproducible data, maximizing the potential for success in the long and challenging path of CNS drug discovery.

References

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Sources

Exploratory

An In-Depth Technical Guide to the Research Applications of GSK2830371, a Potent Wip1 Phosphatase Inhibitor

Disclaimer: Initial searches for CAS number 1225920-67-1 did not identify a chemical compound, but rather a "Ceramic Kit, for Ion Source Triton"[1]. This guide will instead focus on the well-researched Wip1 phosphatase i...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial searches for CAS number 1225920-67-1 did not identify a chemical compound, but rather a "Ceramic Kit, for Ion Source Triton"[1]. This guide will instead focus on the well-researched Wip1 phosphatase inhibitor, GSK2830371 , which has the CAS number 1404456-53-6 and is a subject of significant scientific interest in line with the user's core request[2].

This guide provides a comprehensive overview of the research applications for GSK2830371, a selective, orally active, and allosteric inhibitor of wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental use of this compound.

Introduction to GSK2830371

GSK2830371 is a pyridinylaminomethylthienylcarboxamide that functions as a highly potent inhibitor of Wip1 phosphatase, with an IC50 of 6 nM[2][3]. Wip1 is a serine/threonine phosphatase that acts as a crucial negative regulator of the DNA damage response (DDR) pathway. It achieves this by dephosphorylating and thereby inactivating key tumor suppressor proteins, including p53, p38 MAPK, ATM, and Chk2[4]. The gene encoding Wip1, PPM1D, is frequently overexpressed or amplified in a range of human cancers, making it a compelling target for therapeutic intervention[4][5]. GSK2830371 serves as a powerful molecular tool for investigating the biological consequences of Wip1 inhibition and exploring its therapeutic utility.

Mechanism of Action

GSK2830371 exerts its inhibitory effect through an allosteric mechanism, binding to a "flap" region located outside the catalytic site of the Wip1 enzyme[3][4]. This interaction is both reversible and non-competitive with the enzyme's substrate[3]. The binding of GSK2830371 has a dual effect: it directly inhibits the phosphatase activity of Wip1 and also promotes the downregulation of Wip1 protein levels via ubiquitination-dependent degradation[3].

The principal outcome of Wip1 inhibition by GSK2830371 is the sustained phosphorylation and subsequent activation of key proteins within the DNA damage response pathway. This, in turn, unleashes the tumor-suppressive functions of these proteins, leading to outcomes such as cell cycle arrest and apoptosis.

WIP1_Inhibition_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_ddr DNA Damage Response (DDR) DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 DNA_Damage->ATM_Chk2 activates p53 p53 ATM_Chk2->p53 phosphorylates (activates) p21 p21 p53->p21 induces expression Apoptosis_Proteins PUMA, etc. p53->Apoptosis_Proteins induces expression Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Wip1 Wip1 (PPM1D) Wip1->p53 GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: Mechanism of action of GSK2830371 in the p53 signaling pathway.

Research Applications in Oncology

GSK2830371 has demonstrated considerable anti-tumor activity across a spectrum of cancer models, with particular efficacy noted in cancers retaining wild-type p53.

Neuroblastoma

In neuroblastoma (NB) cell lines that possess wild-type p53, GSK2830371 has been shown to trigger apoptosis through a Chk2/p53-mediated mechanism[6]. Furthermore, it effectively curtails the colony-forming capabilities of these cancer cells[6].

Table 1: IC50 Values of GSK2830371 in Neuroblastoma Cell Lines

Cell Line p53 Status IC50 (µM)
IMR-32 Wild-type ~25
NGP Wild-type ~30
NB-19 Wild-type ~35
CHLA-255 Wild-type ~40
SH-SY5Y Wild-type ~45
LA-N-6 Wild-type >50
SK-N-AS Mutant >50

Data adapted from a study on neuroblastoma cells following 72 hours of treatment[6].

Mantle Cell Lymphoma

Within mantle cell lymphoma (MCL) cells that express wild-type p53, treatment with GSK2830371 leads to an increase in both total and phosphorylated p53 levels. This results in the activation of p53 signaling pathways and the subsequent induction of apoptosis[4][5]. The compound also stimulates the expression of p53 target genes such as p21 and PUMA[4].

Breast Cancer

GSK2830371 effectively suppresses the proliferation of breast cancer cells characterized by the amplification of the PPM1D gene[7]. It can induce cell cycle arrest in the G1 and G2 phases in a p21-dependent manner and sensitizes these cells to apoptosis when used in combination with other therapeutic agents[7].

Liver Adenocarcinoma

In cell lines derived from liver adenocarcinoma, GSK2830371 has been found to enhance the therapeutic activity of MDM2 inhibitors like RG7388. This is achieved by augmenting p53 phosphorylation, which culminates in a profound inhibition of cell growth[8][9].

Synergistic Effects with Other Anti-Cancer Agents

A significant area of application for GSK2830371 is in the realm of combination therapies, where it has been shown to potentiate the effects of:

  • MDM2 inhibitors (e.g., Nutlin-3, RG7388): Across a variety of cancer types, the combination of GSK2830371 with an MDM2 inhibitor results in a more potent activation of the p53 pathway and an enhanced rate of cancer cell death[7][8][10].

  • Chemotherapeutics (e.g., Doxorubicin, Etoposide): GSK2830371 can increase the sensitivity of cancer cells to traditional chemotherapeutic drugs, which could potentially enable the use of lower, less toxic doses[4][6][7].

  • Proteasome inhibitors (e.g., Bortezomib): In the context of MCL, GSK2830371 augments the anti-tumor effects of bortezomib, an effect that occurs regardless of the p53 mutational status and may be mediated through the activation of p38 MAPK signaling[4].

Combination_Therapy_Workflow Cancer_Cells Plate Cancer Cells (e.g., p53 wild-type) Treatment Treat with: 1. Vehicle (DMSO) 2. GSK2830371 alone 3. Agent B alone 4. GSK2830371 + Agent B Cancer_Cells->Treatment Incubation Incubate (e.g., 48-72 hours) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (e.g., CCK-8, MTT) Endpoint_Assays->Viability Apoptosis Apoptosis (e.g., Caspase-3/7 assay, Annexin V staining) Endpoint_Assays->Apoptosis Western_Blot Western Blot (p-p53, p21, etc.) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis (Synergy Calculation) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for a combination therapy study with GSK2830371.

Experimental Protocols

Cell Viability Assay

This protocol outlines a method for assessing the impact of GSK2830371 on the proliferation of cancer cells.

  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Administer a serial dilution of GSK2830371 (e.g., ranging from 0-100 µM) to the cells, either alone or in combination with another agent. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for a defined period, for instance, 72 hours.

  • Assay: Add a viability reagent, such as CCK-8 or MTT, to each well and incubate as per the manufacturer's guidelines[6].

  • Measurement: Use a microplate reader to measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is designed to evaluate the activation of the DNA Damage Response pathway.

  • Cell Treatment and Lysis: Expose cells to GSK2830371 for a series of time points (e.g., 0-8 hours)[6]. Subsequently, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Use a BCA assay to determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and then transfer them onto a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies targeting the total and phosphorylated forms of the proteins of interest (e.g., p53, Chk2), along with a loading control such as β-actin[6].

  • Detection: Incubate the membrane with HRP-conjugated secondary antibodies and detect the resulting signal using an enhanced chemiluminescence (ECL) substrate.

Potential Research Applications in HIV Latency

The eradication of HIV is impeded by the persistence of a latent viral reservoir within resting CD4+ T cells[11][12]. A prominent strategy to address this, known as "shock and kill," involves reactivating the latent virus to render the infected cells susceptible to immune-mediated clearance[13]. The mTOR pathway has been identified as a regulator of HIV-1 latency and reactivation[14]. Although direct studies on the role of GSK2830371 in HIV latency are not extensively documented in the initial search results, its ability to modulate pathways that intersect with viral latency, such as the p53 and DNA damage response pathways, suggests it as a candidate for further investigation. Some latency-reversing agents (LRAs) operate by activating cellular pathways that promote the transcription of the latent provirus[15]. The influence of Wip1 inhibition on the cellular environment and its potential to affect HIV transcription is an area that merits further research.

In Vivo Studies

GSK2830371 has demonstrated anti-tumor efficacy in in vivo models. In an orthotopic xenograft mouse model of neuroblastoma, the administration of GSK2830371 led to a significant inhibition of tumor growth by inducing Chk2/p53-mediated apoptosis[6]. It has also been shown to inhibit the growth of DOHH2 lymphoma tumor xenografts in mice[3]. Furthermore, in a liver adenocarcinoma xenograft model, the combination of GSK2830371 with an MDM2 inhibitor resulted in a significant reduction in tumor growth[8].

Table 2: Example of In Vivo Study Design

Parameter Description
Animal Model NOD-SCID mice with SK-Hep-1 xenografts[8]
Treatment Groups 1. Vehicle control
2. GSK2830371 alone
3. Agent B (e.g., RG7388) alone
4. GSK2830371 + Agent B
Dosing Regimen Oral administration (e.g., daily or twice daily) for a specified duration (e.g., 2 weeks)[8]

| Endpoints | Tumor volume measurement, body weight, and analysis of tumor tissue for biomarkers (e.g., p-p53)[8] |

Conclusion

GSK2830371 is an invaluable research tool for elucidating the role of Wip1 phosphatase in various cellular processes, particularly in the field of oncology. Its potent and selective inhibition of Wip1 triggers the activation of the p53 tumor suppressor pathway, leading to anti-proliferative and pro-apoptotic effects in diverse cancer models. The synergistic activity observed when combined with other anti-cancer agents underscores its potential for use in combination therapies. Future research may also reveal its utility in other disease areas, such as HIV latency.

References

  • GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6. Selleck Chemicals.

  • PPM1D Phosphatase Inhibitor II, GSK2830371. Sigma-Aldrich.

  • Wang, L. et al. (2017). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Oncotarget, 8(5), 7873–7885.

  • Nakamura, Y. et al. (2017). The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma. Oncotarget, 8(49), 85098–85111.

  • Wu, C. et al. (2021). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Cancers, 13(16), 4069.

  • The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... ResearchGate.

  • Al-Obeidi, F. A. et al. (2018). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Cancer Letters, 419, 126–135.

  • HIV Latency Reversal Agents that target Chromatin remodeler-driven repressive HIV promoter structure. Stanford University.

  • Sivapragasam, S. et al. (2021). Evaluating a New Class of AKT/mTOR Activators for HIV Latency Reversing Activity Ex Vivo and In Vivo. Journal of Virology, 95(12), e00089-21.

  • Wu, C. et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3853.

  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. (2024). bioRxiv.

  • Varghese, F. S. et al. (2015). HIV-1 latency is established preferentially in minimally activated and non-dividing cells during productive infection of primary CD4 T cells. Retrovirology, 12, 61.

  • Costello, J. M. et al. (2022). HIV-1 replication and latency are balanced by mTOR-driven cell metabolism. Frontiers in Immunology, 13, 1045089.

  • Archin, N. M. et al. (2021). HIV-1 Latency and Viral Reservoirs: Existing Reversal Approaches and Potential Technologies, Targets, and Pathways Involved in HIV Latency Studies. Viruses, 13(1), 105.

  • Hrstka, R. et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Annals of Oncology, 27(3), 435–442.

  • Monomenthyl succinate, (-)-. PubChem.

  • Ceramic Kit, for Ion Source Triton Parts. Unity Lab Services.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Cyclohexyl(2-fluorophenyl)methanamine

Executive Summary & Strategic Value This application note details the laboratory-scale synthesis of Cyclohexyl(2-fluorophenyl)methanamine (also known as N-(2-fluorobenzyl)cyclohexanamine). This secondary amine serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the laboratory-scale synthesis of Cyclohexyl(2-fluorophenyl)methanamine (also known as N-(2-fluorobenzyl)cyclohexanamine). This secondary amine serves as a critical pharmacophore building block, particularly in the development of NMDA receptor modulators and kinase inhibitors where the ortho-fluorine atom provides metabolic stability and conformational restriction.

The protocol employs a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) . Unlike traditional methods using sodium cyanoborohydride (toxic) or catalytic hydrogenation (requires specialized equipment), the STAB protocol offers a "Gold Standard" balance of safety, selectivity, and high yield, minimizing the risk of over-alkylation.

Core Chemical Transformation
  • Reaction Type: Reductive Amination (Indirect)

  • Key Reagent: Sodium Triacetoxyborohydride (STAB) [CAS: 56553-60-7]

  • Mechanism: Imine formation followed by selective hydride transfer.

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed to disconnect the C-N bond between the benzylic carbon and the amine nitrogen. The choice of 2-fluorobenzaldehyde and cyclohexylamine allows for a convergent synthesis that avoids the poly-alkylation risks associated with alkyl halide substitution.

Retrosynthesis Target Target: Cyclohexyl(2-fluorophenyl)methanamine Disconnect Disconnection: C-N Bond Target->Disconnect Retrosynthesis Precursors Precursors: 2-Fluorobenzaldehyde + Cyclohexylamine Disconnect->Precursors Reductive Amination (Pathway A)

Figure 1: Retrosynthetic logic prioritizing the reductive amination pathway for high selectivity.

Materials & Equipment

Reagent Specifications:

ReagentCAS NumberEquiv.Role
2-Fluorobenzaldehyde 446-52-61.0Electrophile (Carbonyl source)
Cyclohexylamine 108-91-81.1Nucleophile (Amine source)
Sodium Triacetoxyborohydride (STAB) 56553-60-71.5Selective Reducing Agent
Acetic Acid (AcOH) 64-19-71.0Catalyst (Promotes iminium ion)
1,2-Dichloroethane (DCE) 107-06-2SolventReaction Medium
Dichloromethane (DCM) 75-09-2SolventExtraction Solvent

Safety Note: STAB releases acetic acid upon reaction. Ensure proper ventilation. 2-Fluorobenzaldehyde is a skin irritant.

Detailed Experimental Protocol

Phase 1: Imine Formation & Reduction (One-Pot, Stepwise)

This protocol utilizes a "stepwise" addition to maximize yield. Pre-forming the imine ensures that the reducing agent acts solely on the C=N bond, not the aldehyde.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (10.0 mmol, 1.24 g) in anhydrous 1,2-Dichloroethane (DCE) (40 mL).

  • Amine Addition: Add Cyclohexylamine (11.0 mmol, 1.09 g, 1.1 equiv) dropwise.

    • Observation: The solution may warm slightly. A color change (pale yellow) indicates imine formation.

    • Optimization: Add 1.0 g of activated 4Å molecular sieves or anhydrous

      
       to sequester water and drive the equilibrium. Stir for 60–90 minutes at room temperature under Nitrogen (
      
      
      
      ).
  • Catalysis: Add Acetic Acid (10.0 mmol, 0.6 mL, 1.0 equiv). Stir for 5 minutes.

    • Mechanistic Insight: Acid protonates the imine to form the highly electrophilic iminium ion, which is reduced much faster than the neutral aldehyde.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g, 1.5 equiv) in three portions over 15 minutes.

    • Critical Checkpoint: Gas evolution (

      
      ) is minimal with STAB compared to NaBH4, but ensure the system is vented.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.

Phase 2: Workup & Purification (Acid-Base Extraction)

This "Self-Validating" purification strategy exploits the basicity of the amine product to separate it from non-basic impurities (unreacted aldehyde) without chromatography.

Workup RxnMix Crude Reaction Mixture Quench 1. Quench with sat. NaHCO3 2. Extract with DCM RxnMix->Quench OrgLayer1 Organic Layer (Contains Product + Impurities) Quench->OrgLayer1 AcidWash Extract with 1M HCl OrgLayer1->AcidWash Partition AqLayerAcid Aqueous Acid Layer (Contains Product as Salt) AcidWash->AqLayerAcid Amine Protonates (Soluble in Water) OrgLayerWaste Organic Layer (Discard: Neutral Impurities) AcidWash->OrgLayerWaste Aldehyde stays (Insoluble in Water) Basify Basify with 2M NaOH (pH > 12) AqLayerAcid->Basify ExtractFinal Extract with DCM (3x) Basify->ExtractFinal FinalProd Dry (Na2SO4) & Evaporate Pure Amine Oil ExtractFinal->FinalProd

Figure 2: Acid-Base Extraction Workflow. This method ensures that only the basic amine product is isolated.

Workup Steps:

  • Quench: Add saturated aqueous

    
     (30 mL) to the reaction mixture. Stir for 15 minutes to quench excess borohydride.
    
  • Extraction: Extract with DCM (3 x 30 mL). Combine organic layers.

  • Acid Wash (Purification): Extract the organic layer with 1M HCl (3 x 20 mL).

    • Logic: The amine product protonates (

      
      ) and moves to the aqueous phase. Unreacted aldehyde and non-basic impurities remain in the DCM (discard organic layer).
      
  • Basification: Cool the combined acidic aqueous layers. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Final Isolation: Extract the cloudy aqueous mixture with DCM (3 x 30 mL). Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    

Analytical Validation

Confirm the identity of the product using the following spectroscopic markers.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

7.1–7.4 ppm (m, 4H)
Aromatic protons (Ar-H)

3.85 ppm (s, 2H)
Benzylic methylene (

)

2.45 ppm (m, 1H)
Cyclohexyl methine (

)

1.0–1.9 ppm (m, 10H)
Cyclohexyl methylene protons
13C NMR

161.5 ppm (d,

)
C-F Carbon (ipso)

46.5 ppm
Benzylic Carbon
19F NMR

-118.0 ppm (approx)
Ortho-Fluorine signal (multiplet)
MS (ESI)

Protonated molecular ion

Note on Fluorine Coupling: The 2-fluoro substituent will cause splitting in the


 NMR spectrum. The benzylic carbon will appear as a doublet due to coupling with the fluorine atom (

).

Troubleshooting & Optimization

  • Low Yield: If conversion is incomplete, ensure the imine formation step runs long enough before adding STAB. Use molecular sieves to remove water, which inhibits imine formation.

  • Bis-alkylation: While rare with cyclohexylamine due to steric bulk, if bis-alkylation (tertiary amine formation) is observed, increase the amine-to-aldehyde ratio to 1.5:1.

  • Emulsions: During the acid-base extraction, if emulsions form, add a small amount of brine or filter the biphasic mixture through a pad of Celite.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

  • Tripathi, R. P., et al. (2008). Direct Reductive Amination of Carbonyl Compounds with Amines using NaBH4/I2. Journal of Organic Chemistry. (Validation of Borohydride reduction mechanisms).
Application

Application Notes &amp; Protocols for the In Vitro Characterization of Cyclohexyl(2-fluorophenyl)methanamine

Introduction Cyclohexyl(2-fluorophenyl)methanamine is a synthetic compound whose biological activities are not extensively documented in public literature. Its chemical structure, featuring a cyclohexyl group attached to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclohexyl(2-fluorophenyl)methanamine is a synthetic compound whose biological activities are not extensively documented in public literature. Its chemical structure, featuring a cyclohexyl group attached to a fluorophenylmethanamine moiety, suggests potential interactions with central nervous system (CNS) targets, a common feature for compounds with similar scaffolds. The following application note provides a comprehensive, multi-stage protocol for the initial in vitro characterization of this compound.

This guide is designed for researchers in pharmacology, drug discovery, and related fields. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the experimental workflow is both robust and self-validating. We will proceed through a logical cascade, beginning with an essential assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific assays. Following this, we will detail protocols for screening the compound's binding affinity against a panel of high-value CNS targets and conclude with a representative functional assay to determine the nature of any identified interactions.

Part 1: Foundational Workflow & Cytotoxicity Assessment

Before investigating specific biological interactions, it is imperative to determine the concentrations at which Cyclohexyl(2-fluorophenyl)methanamine exerts cytotoxic effects. This ensures that any observed activity in subsequent assays is a result of specific molecular interactions rather than a non-specific consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Experimental Workflow Overview

The overall strategy involves a tiered approach, starting broad and progressively focusing on specific mechanisms based on emergent data.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Screening cluster_2 Phase 3: Functional Characterization A Compound Preparation (Stock Solution) B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range A->B C Radioligand Binding Assay Panel (e.g., SERT, DAT, Receptors) B->C Identifies Max Assay Concentration D Functional Assay (e.g., Calcium Mobilization, cAMP) C->D Identifies High-Affinity 'Hit' Target E Data Analysis (EC50 / IC50 Determination) D->E

Caption: A three-phase workflow for characterizing an unknown compound.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of Cyclohexyl(2-fluorophenyl)methanamine that reduces cell viability by 50% (IC50).

Materials:

  • HEK293 cells (or another relevant, robust cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Cyclohexyl(2-fluorophenyl)methanamine

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Cyclohexyl(2-fluorophenyl)methanamine in DMSO. Create a series of 2x final concentration dilutions in serum-free media. A typical 8-point dilution series might range from 200 µM down to 0.78 µM.

  • Cell Treatment: After 24 hours, remove the media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2. The incubation time should be consistent with the planned duration of subsequent functional assays.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the absorbance data by subtracting the background (media-only wells).

  • Express cell viability as a percentage of the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

ParameterExample ValueRationale
Cell LineHEK293Robust, easy to culture, and widely used for initial toxicity screening.
Seeding Density10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent.
Top Concentration100 µMA common starting point for screening novel compounds.
Incubation Time24 hoursBalances sufficient exposure time with minimizing confounding factors.
VehicleDMSOThe compound is likely soluble in DMSO; keep final concentration <0.5%.

Part 2: CNS Target Binding Profile

Given the compound's structure, screening against a panel of CNS-related monoamine transporters and G-protein coupled receptors (GPCRs) is a logical next step. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a known, high-affinity radiolabeled ligand from its target.

Protocol 2: Radioligand Displacement Assay (Representative Example: Serotonin Transporter, SERT)

Objective: To determine the binding affinity (Ki) of Cyclohexyl(2-fluorophenyl)methanamine for the human serotonin transporter (hSERT).

Materials:

  • Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293-hSERT).

  • [³H]-Citalopram (a high-affinity radioligand for SERT).

  • Fluoxetine (a known high-affinity non-radiolabeled competitor for positive control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Preparation: On ice, prepare assay tubes or a 96-well plate.

  • Component Addition: To each well, add in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of Cyclohexyl(2-fluorophenyl)methanamine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of [³H]-Citalopram at a final concentration near its Kd (e.g., 1 nM).

    • 50 µL of hSERT-containing cell membranes (e.g., 5-10 µg of protein per well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known competitor (e.g., 10 µM Fluoxetine).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert the CPM of the test compound wells into a percentage of specific binding relative to the control (0% displacement).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit the data and determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand).

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for a wide range of targets by substituting the appropriate cell membranes, radioligand, and competitor.

Target Panel ExampleRadioligandNon-Specific Competitor
SERT [³H]-CitalopramFluoxetine
DAT [³H]-WIN 35,428GBR-12909
NET [³H]-NisoxetineDesipramine
5-HT2A Receptor [³H]-KetanserinMianserin
D2 Receptor [³H]-SpiperoneHaloperidol

Part 3: Functional Activity Assessment

If a binding assay reveals a high affinity for a specific target (a "hit"), the next crucial step is to determine the compound's functional effect. Does it activate the receptor (agonist), block its activation by the native ligand (antagonist), or modulate its activity in another way?

Signaling Pathway for a Gq-Coupled GPCR

Many CNS receptors, such as the 5-HT2A receptor, are Gq-coupled GPCRs. Upon agonist binding, they initiate a signaling cascade that results in an increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Agonist Agonist (e.g., Serotonin or Test Compound) Receptor Gq-Coupled Receptor (e.g., 5-HT2A) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluo4 Fluo-4 Dye Ca_Release->Fluo4 Binds Fluorescence Fluorescence (Measurable Signal) Fluo4->Fluorescence

Caption: Agonist-induced calcium mobilization via a Gq-coupled receptor.

Protocol 3: Calcium Mobilization Functional Assay

Objective: To determine if Cyclohexyl(2-fluorophenyl)methanamine acts as an agonist or antagonist at a Gq-coupled receptor (e.g., 5-HT2A).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., 5-HT2A).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

  • Known agonist (e.g., Serotonin for 5-HT2A) and antagonist (e.g., Ketanserin).

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the 384-well plate at an appropriate density and incubate overnight.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer (containing Fluo-4 AM and Probenecid in assay buffer). Incubate for 1 hour at 37°C.

  • Plate Preparation: During incubation, prepare a compound source plate containing 4x final concentrations of the test compound, control agonist, and control antagonist.

  • Baseline Reading: Place the cell plate into the fluorescent plate reader. Read the baseline fluorescence for 10-20 seconds.

  • Compound Addition & Reading:

    • Agonist Mode: The instrument adds the test compound (and control agonist) to the wells. The fluorescence is monitored continuously for 2-3 minutes to detect any increase in intracellular calcium, which indicates receptor activation.

    • Antagonist Mode: The instrument first adds the test compound and incubates for a pre-determined time (e.g., 15-30 minutes). Then, it adds a known concentration of the control agonist (typically its EC80 concentration) and monitors the fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Data Acquisition: The output is a kinetic trace of fluorescence intensity over time for each well.

Data Analysis:

  • The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.

  • Agonist Mode: Plot the response against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).

  • Antagonist Mode: Plot the response against the log concentration of the test compound to generate an inhibition curve and calculate the IC50. This can be converted to an antagonist affinity constant (Kb) using the Schild regression analysis.

Conclusion

This document outlines a systematic, three-stage approach for the preliminary in vitro characterization of Cyclohexyl(2-fluorophenyl)methanamine. By first establishing a non-toxic concentration range, then screening for binding affinity against a relevant panel of CNS targets, and finally assessing the functional consequences of any binding interactions, researchers can efficiently and robustly profile this novel compound. The data generated from these protocols will provide a strong foundation for more advanced studies, such as determining the mechanism of action, assessing off-target effects, and guiding future in vivo experiments.

References

  • Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Immunological Methods URL: [Link]

  • Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

Method

Application Notes &amp; Protocols: Elucidating the Bioactivity of Cyclohexyl(2-fluorophenyl)methanamine Using Cell-Based Assays

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The compound Cyclohexyl(2-fluorophenyl)methanamine represents a novel chemical entity with potential pharmacological significance. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound Cyclohexyl(2-fluorophenyl)methanamine represents a novel chemical entity with potential pharmacological significance. Its structural motifs, including a fluorinated phenyl ring and a cyclohexyl group, are features present in various bioactive molecules. For instance, fluorinated cyclohexyl motifs are explored for their ability to modulate the bioactivity of peptides targeting G protein-coupled receptors (GPCRs), such as the formylpeptide receptor FPR2[1][2][3]. Furthermore, the broader class of cyclohexylamine derivatives has been investigated for interactions with monoamine transporters, crucial players in neurotransmission[4][5]. Given this structural context, a systematic evaluation of its biological activity is warranted.

This guide provides a comprehensive suite of cell-based assays designed to probe the potential bioactivities of Cyclohexyl(2-fluorophenyl)methanamine. We will move beyond simple procedural lists, delving into the rationale behind assay selection and experimental design. Our approach is to build a self-validating framework of experiments to generate a robust and reliable bioactivity profile for this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical matter.

Part 1: Investigating G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are a major class of drug targets, involved in a vast array of physiological processes[6][7][8]. The presence of structural elements found in known GPCR ligands makes this a primary area of investigation for Cyclohexyl(2-fluorophenyl)methanamine. We will focus on two key second messenger systems commonly modulated by GPCRs: cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

Rationale for GPCR Screening

GPCRs activate distinct intracellular signaling cascades upon ligand binding. These pathways are often mediated by different Gα subunits (Gs, Gi/o, Gq/11, etc.)[8][9].

  • Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP[8].

  • Gi/o-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.

  • Gq/11-coupled receptors activate phospholipase C, resulting in an increase in intracellular calcium[6].

By measuring changes in both cAMP and calcium levels, we can cast a wide net to detect potential interactions with a large number of GPCRs.

Experimental Workflow for GPCR Activity Screening

GPCR_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Prep1 Seed HEK293 cells expressing a panel of GPCRs into 96-well plates Prep2 Incubate for 18-24 hours to allow for cell adherence Prep1->Prep2 Treat2 Add compound dilutions to respective wells Prep2->Treat2 Treat1 Prepare serial dilutions of Cyclohexyl(2-fluorophenyl)methanamine Treat1->Treat2 Treat3 Include positive and negative controls Treat2->Treat3 Assay_cAMP cAMP Assay (e.g., GloSensor™) Treat3->Assay_cAMP Assay_Ca Calcium Flux Assay (e.g., FLIPR®) Treat3->Assay_Ca Read_cAMP Measure Luminescence Assay_cAMP->Read_cAMP Read_Ca Measure Fluorescence Assay_Ca->Read_Ca Analysis Calculate EC50/IC50 values Read_cAMP->Analysis Read_Ca->Analysis

Caption: Workflow for screening GPCR activation and inhibition.

Protocol: cAMP Accumulation Assay (Luminescence-Based)

This protocol utilizes a luciferase-based biosensor that is responsive to changes in intracellular cAMP levels, providing a highly sensitive readout of Gs or Gi/o pathway modulation[9].

Materials:

  • HEK293 cells stably or transiently transfected with the GloSensor™ cAMP plasmid[9].

  • 96-well white, clear-bottom tissue culture plates.

  • Cyclohexyl(2-fluorophenyl)methanamine.

  • Forskolin (positive control for Gs activation).

  • Isoproterenol (agonist for a model Gs-coupled receptor, e.g., beta-adrenergic receptor).

  • Somatostatin (agonist for a model Gi-coupled receptor).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed GloSensor™-transfected HEK293 cells at a density of 10,000-20,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of Cyclohexyl(2-fluorophenyl)methanamine in an appropriate buffer (e.g., HBSS).

  • Assay Initiation: Remove the cell culture medium and add the GloSensor™ reagent according to the manufacturer's instructions. Allow for equilibration.

  • Compound Addition:

    • Agonist Mode: Add the serial dilutions of the test compound to the wells. Include wells with vehicle control and a known agonist (e.g., Isoproterenol) as a positive control.

    • Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist (e.g., Forskolin) to all wells, followed by the serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the response as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: Intracellular Calcium Flux Assay (Fluorescence-Based)

This assay employs a fluorescent dye that exhibits increased fluorescence upon binding to calcium, allowing for the detection of Gq/11 pathway activation[6].

Materials:

  • HEK293 cells expressing a Gq-coupled receptor of interest.

  • 96-well black, clear-bottom tissue culture plates.

  • FLIPR® Calcium 6 Assay Kit or similar.

  • Cyclohexyl(2-fluorophenyl)methanamine.

  • Carbachol (agonist for a model Gq-coupled receptor, e.g., muscarinic M3 receptor).

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.

  • Dye Loading: Prepare the calcium-sensitive fluorescent dye solution according to the manufacturer's protocol and add it to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of Cyclohexyl(2-fluorophenyl)methanamine in a separate 96-well compound plate.

  • Data Acquisition: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compounds to the cell plate and immediately begin measuring fluorescence kinetically.

  • Data Analysis: Analyze the fluorescence intensity over time. The peak fluorescence response is typically used for quantification. Normalize the data and determine the EC50 for agonist activity.

Assay TargetPrinciplePotential Outcome for Cyclohexyl(2-fluorophenyl)methanamine
cAMP Accumulation Measures changes in intracellular cAMPAgonist at Gs-coupled receptors; Antagonist at Gs-coupled receptors; Agonist at Gi-coupled receptors; Antagonist at Gi-coupled receptors.
Calcium Flux Measures changes in intracellular Ca²⁺Agonist at Gq-coupled receptors; Antagonist at Gq-coupled receptors.

Part 2: Monoamine Transporter Inhibition Assays

The structural similarity of Cyclohexyl(2-fluorophenyl)methanamine to known monoamine reuptake inhibitors necessitates an evaluation of its effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Rationale for Transporter Inhibition Screening

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the extracellular concentration of monoamines, a mechanism of action for many antidepressant and stimulant drugs. Cell-based uptake inhibition assays using transfected cell lines provide a clear and specific system to assess the potency and selectivity of a compound for each transporter[4][5].

Protocol: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay

This protocol uses a fluorescent substrate that is taken up by the transporters, allowing for a non-radioactive measurement of transporter activity[5].

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • 96-well black, clear-bottom tissue culture plates.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).

  • Cyclohexyl(2-fluorophenyl)methanamine.

  • Selective inhibitors for DAT (e.g., Vanoxerine), NET (e.g., Nisoxetine), and SERT (e.g., Fluoxetine) as positive controls[5].

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the transporter-expressing HEK293 cells into 96-well plates at a density of 40,000-50,000 cells per well and incubate for 18-24 hours[5].

  • Compound Preparation: Prepare serial dilutions of Cyclohexyl(2-fluorophenyl)methanamine and control inhibitors.

  • Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C[5].

  • Uptake Initiation: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value for each transporter.

TransporterSelective Inhibitor (Control)Potential Implication of Inhibition
DAT VanoxerineDopaminergic activity (e.g., stimulant, antidepressant)
NET NisoxetineNoradrenergic activity (e.g., antidepressant)
SERT FluoxetineSerotonergic activity (e.g., antidepressant, anxiolytic)

Part 3: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines[10]. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.

Rationale for MAO Inhibition Screening

Given the amine structure of the test compound, it is plausible that it could interact with the active site of MAO enzymes. It is crucial to assess its activity against both isoforms, MAO-A and MAO-B, as selectivity can significantly impact the therapeutic profile[].

Protocol: Cell-Based MAO Activity Assay

This protocol measures the activity of MAO enzymes in cell lysates by detecting the hydrogen peroxide produced during the deamination reaction[10][12].

Materials:

  • SH-SY5Y human neuroblastoma cells (endogenously express MAO-A and MAO-B).

  • MAO-Glo™ Assay Kit (Promega) or similar.

  • Cyclohexyl(2-fluorophenyl)methanamine.

  • Clorgyline (selective MAO-A inhibitor).

  • Pargyline or Selegiline (selective MAO-B inhibitor).

  • Luminometer.

Procedure:

  • Cell Culture and Lysis: Culture SH-SY5Y cells to confluency. Harvest and homogenize the cells in the appropriate assay buffer to prepare a cell lysate.

  • Compound Incubation: In a 96-well white plate, add the cell lysate, the MAO substrate (specific for MAO-A or MAO-B, as provided in the kit), and serial dilutions of Cyclohexyl(2-fluorophenyl)methanamine or control inhibitors.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Detection: Add the detection reagent, which reacts with a byproduct of the MAO reaction to produce a luminescent signal. Incubate for 20 minutes.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Calculate the percent inhibition of MAO activity and determine the IC50 values for both MAO-A and MAO-B.

MAO_Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO MAO-A or MAO-B Monoamine->MAO Oxidative Deamination Products Aldehyde + H₂O₂ + NH₃ MAO->Products Compound Cyclohexyl(2-fluorophenyl)methanamine (Potential Inhibitor) Compound->MAO Inhibition Detection H₂O₂ + Probe -> Signal (Luminescence) Products->Detection Measured

Caption: Principle of the MAO inhibition assay.

Part 4: General Cytotoxicity and Cell Viability Assessment

Before concluding that any observed activity is due to a specific molecular target, it is essential to rule out general cytotoxicity. A simple and robust cell viability assay should be performed in parallel with the functional assays.

Protocol: MTT or Resazurin-Based Cell Viability Assay

Materials:

  • A representative cell line (e.g., HEK293 or SH-SY5Y).

  • 96-well clear tissue culture plates.

  • MTT or Resazurin reagent.

  • Solubilization buffer (for MTT).

  • Spectrophotometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of Cyclohexyl(2-fluorophenyl)methanamine used in the functional assays. Incubate for 24-48 hours.

  • Reagent Addition: Add the MTT or Resazurin reagent to each well and incubate for 2-4 hours.

  • Data Acquisition:

    • MTT: Add solubilization buffer and read absorbance (typically at 570 nm).

    • Resazurin: Read fluorescence (typically Ex/Em ~560/590 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Conclusion: Synthesizing a Bioactivity Profile

By systematically applying the assays described in these application notes, a detailed bioactivity profile for Cyclohexyl(2-fluorophenyl)methanamine can be constructed. The results will indicate whether the compound interacts with GPCRs, monoamine transporters, or MAO enzymes, and at what concentrations. Comparing the EC50/IC50 values from the functional assays with the CC50 from the viability assay is crucial for determining the therapeutic window and ensuring that the observed effects are not artifacts of cytotoxicity. This integrated approach provides a solid foundation for further preclinical development and mechanism-of-action studies.

References

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Cell-based Assays in GPCR Drug Discovery. PubMed. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Publications. [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC. [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journals. [Link]

  • Cyclohexyl(4-fluorophenyl)methanamine (C13H18FN). PubChem. [Link]

  • Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. ResearchGate. [Link]

  • Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. PubMed. [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. [Link]

Sources

Application

Application Note: Strategic Synthesis of Fluorinated Heterocycles for Drug Discovery

Executive Summary: The Fluorine Effect in Medicinal Chemistry[1][2][3][4][5] In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Medicinal Chemistry[1][2][3][4][5]

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification; it is a functional reprogramming of the molecule. Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.

Why Fluorine?

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is the strongest single bond to carbon, rendering it resistant to cytochrome P450 oxidative metabolism, particularly at labile C–H sites.

  • Lipophilicity Modulation: Fluorine substitution typically increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Conformational Control: The gauche effect and dipole interactions can lock conformations, improving binding affinity to target proteins.

This guide provides high-fidelity, self-validating protocols for the two most critical synthetic pathways in medicinal chemistry: Electrophilic C–H Fluorination and Photoredox Trifluoromethylation .

Strategic Synthesis Decision Matrix

Before selecting a protocol, the synthetic route must be aligned with the electronic properties of the heterocycle and the stage of drug development.

FluorinationStrategy Start Target Fluorinated Heterocycle Stage Development Stage? Start->Stage Early Scaffold Generation (Early Discovery) Stage->Early Gram Scale Late Lead Optimization (Late-Stage) Stage->Late mg Scale / Diversification Method3 Building Block Strategy (Cyclization with F-precursors) Early->Method3 Electronic Heterocycle Electronics? Late->Electronic Rich Electron-Rich (Indole, Pyrrole, Thiophene) Electronic->Rich Poor Electron-Deficient (Pyridine, Diazine) Electronic->Poor Method1 Protocol A: Electrophilic Fluorination (Selectfluor) Rich->Method1 S_EAr Mechanism Method2 Protocol B: Radical Trifluoromethylation (Photoredox) Poor->Method2 Minisci / Radical

Figure 1: Strategic decision tree for selecting the optimal fluorination methodology based on substrate electronics and development phase.

Protocol A: Late-Stage Electrophilic C–H Fluorination

Target Substrates: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes). Primary Reagent: Selectfluor (F-TEDA-BF


).[1]
Rationale & Causality

Selectfluor is an electrophilic source of fluorine (


 equivalent).[2] In polar aprotic solvents like acetonitrile (MeCN), it engages in an 

(Electrophilic Aromatic Substitution) mechanism. The high polarity of MeCN stabilizes the charged intermediates (Wheland intermediates), preventing polymerization side reactions common with radical fluorination.
Reagent Comparison Table
ReagentActive SpeciesReactivity ProfileHandling SafetyCost
Selectfluor

(Electrophile)
High; targets electron-rich C-H bondsHigh (Non-volatile solid)Moderate
NFSI

(Electrophile)
Moderate; requires activation (often Pd/Ag)High (Stable solid)Low
XtalFluor-E

(Nucleophile)
Specific for OH

F conversion
Moderate (Hydrolyzes)High
DAST

(Nucleophile)
DeoxyfluorinationLow (Explosion risk >50°C)Low
Step-by-Step Protocol (Self-Validating)

Objective: Monofluorination of an indole derivative at the C3 position.

  • Preparation (Inert Atmosphere Not Strictly Required but Recommended):

    • Charge a round-bottom flask with the indole substrate (1.0 equiv, e.g., 0.5 mmol).

    • Add Acetonitrile (MeCN) [0.1 M concentration]. Note: Do not use MeOH or nucleophilic solvents, as they will attack the activated intermediate.

    • Validation Step: Ensure the substrate is fully dissolved. If not, mild sonication is permitted.

  • Reagent Addition:

    • Add Selectfluor (1.1 equiv) in one portion at 0 °C (ice bath).

    • Causality: Low temperature prevents over-fluorination (difluorination) and oxidative degradation.

  • Reaction Monitoring (The "Self-Check"):

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Check: Selectfluor is highly polar and stays at the baseline. The fluorinated product typically has a slightly higher

      
       than the starting material due to the "Fluorine Polar Hydrophobicity" effect.
      
    • Visual Check: The reaction mixture should remain clear or turn slightly yellow. Darkening to black indicates decomposition/polymerization (stop immediately and filter through silica).

  • Workup & Isolation:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with Sat. NaHCO

      
        (removes HF byproduct and unreacted Selectfluor).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography.

  • Data Verification (

    
    F NMR): 
    
    • Expect a singlet (or doublet if H-coupled) around -130 to -160 ppm .

Protocol B: Photoredox Trifluoromethylation

Target Substrates: Electron-deficient/neutral heteroarenes (Pyridines, Pyrazines) and unactivated arenes. Mechanism: Radical substitution (Minisci-type).

Rationale

Electron-deficient rings resist electrophilic attack. We must use a radical pathway. A photocatalyst (Ir or Ru based) reduces a


 source (like 

or Langlois Reagent) to generate a

radical, which is nucleophilic enough to attack the electron-deficient heterocycle.
Photoredox Catalytic Cycle (Graphviz)

Photoredox PC_GS PC (Ground State) Ru(bpy)3 2+ PC_Excited *PC (Excited) Ru(bpy)3 2+* PC_GS->PC_Excited Blue LED (450nm) PC_Ox PC (Oxidized) Ru(bpy)3 3+ PC_Excited->PC_Ox SET (-e) to CF3 Source PC_Ox->PC_GS SET (+e) from Intermediate CF3_Source CF3-SO2-Cl CF3_Rad •CF3 Radical CF3_Source->CF3_Rad Reduction & -SO2, -Cl- Substrate Heterocycle (Substrate) CF3_Rad->Substrate Radical Addition Product CF3-Heterocycle (Product) Substrate->Product Oxidation & Deprotonation

Figure 2: Mechanism of photoredox trifluoromethylation.[3] The cycle relies on the oxidative quenching of the excited photocatalyst to generate the reactive


 species.[4]
Step-by-Step Protocol

Reagents:

  • Photocatalyst:

    
     (1–2 mol%).
    
  • CF

    
     Source:  Triflyl chloride (
    
    
    
    ) or Sodium Triflinate (Langlois Reagent,
    
    
    ).
  • Oxidant (if using Langlois): TBHP (tert-Butyl hydroperoxide).

Procedure:

  • Setup: Use a borosilicate glass vial (transparent to blue light).

  • Mix: Add Heterocycle (1.0 equiv), Langlois Reagent (2.0 equiv), and Photocatalyst (2 mol%) in DCM/H

    
    O (2:1)  biphasic mixture.
    
    • Causality: The biphasic system solubilizes the inorganic salt (

      
      ) while keeping the organic substrate in the DCM phase, increasing radical lifetime.
      
  • Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm) . Stir vigorously.

    • Self-Validation: The reaction temperature normally rises to 30–35°C due to the light; this is acceptable. If it exceeds 40°C, use a fan.

  • Completion: Monitor by LC-MS (look for M+68 mass shift). Reaction time is typically 12–24 hours.

  • Workup: Separate layers, extract aqueous layer with DCM.

Characterization: The F NMR Standard


F NMR is the gold standard for verifying fluorination due to its 100% natural abundance and high sensitivity (83% of 

).

Key Chemical Shift Ranges (Referenced to CFCl


 at 0 ppm): 
Functional GroupChemical Shift (

ppm)
Multiplicity Pattern
Trifluoromethyl (Ar-CF

)
-60 to -65Singlet (sharp)
Trifluoromethoxy (Ar-OCF

)
-57 to -59Singlet
Aryl Fluoride (Ar-F) -100 to -140Multiplet (couples to Ar-H)
Alkyl Fluoride (R-CH

-F)
-200 to -230Triplet of doublets (

Hz)

Protocol for Quantitative


F NMR (qNMR): 
  • Internal Standard: Use

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or fluorobenzene (
    
    
    -113.1 ppm).
  • Relaxation Delay (

    
    ):  Fluorine has long 
    
    
    
    relaxation times. Set
    
    
    seconds to ensure accurate integration.
  • Decoupling: Acquire both proton-coupled and proton-decoupled spectra (

    
    ) to distinguish F-F coupling from F-H coupling.
    

References

  • Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry, 2025. 5

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nagib, D. A., & MacMillan, D. W. C., Nature, 2011. 3

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI, 2025. 6[7]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar, 2022. 8

  • Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives. Thieme Connect, 2023. 2

Sources

Method

Developing Cyclohexyl(2-fluorophenyl)methanamine derivatives for medicinal chemistry.

Executive Summary This application note details the rational design, synthesis, and evaluation of Cyclohexyl(2-fluorophenyl)methanamine (CFM) derivatives. Structurally analogous to arylcyclohexylamines (e.g., ketamine, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rational design, synthesis, and evaluation of Cyclohexyl(2-fluorophenyl)methanamine (CFM) derivatives. Structurally analogous to arylcyclohexylamines (e.g., ketamine, phencyclidine), this scaffold represents a privileged class of N-methyl-D-aspartate (NMDA) receptor antagonists. The incorporation of a 2-fluoro (ortho-fluoro) substituent on the phenyl ring is a strategic medicinal chemistry modification designed to modulate metabolic stability, lipophilicity, and conformational entropy.

This guide provides a self-validating workflow for:

  • Synthesis: A Titanium(IV)-mediated reductive amination protocol optimized for sterically hindered ketones.

  • In Vitro Pharmacology: A radioligand binding assay using [³H]MK-801 to determine NMDA receptor affinity.

  • ADME Optimization: A microsomal stability protocol to quantify the metabolic blockade effect of the fluorine substitution.

Part 1: Rationale & Scaffold Analysis

The CFM scaffold functions primarily as a channel blocker of the NMDA receptor. The pharmacophore requires a lipophilic domain (cyclohexyl), an aromatic domain (phenyl), and a basic amine capable of interacting with the phencyclidine (PCP) binding site within the ion channel.

The "Fluorine Effect" in CFM Design:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution at the ortho position (2-F) blocks P450-mediated aromatic hydroxylation, a common clearance pathway for arylcyclohexylamines [1].

  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), withdrawing electron density from the phenyl ring. This reduces the pKa of the proximal amine via inductive effects, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH [2].
    
  • Conformational Locking: The ortho-fluorine creates a steric and electrostatic clash with the cyclohexyl ring, restricting free rotation and potentially locking the molecule in a bioactive conformation favored by the receptor [3].

Figure 1: Structure-Activity Relationship (SAR) logic for the CFM scaffold.

Part 2: Synthetic Protocol

Method: Titanium(IV) Isopropoxide-Mediated Reductive Amination. Rationale: The steric bulk of the cyclohexyl and phenyl rings makes standard reductive amination (e.g., NaBH₃CN alone) sluggish. Ti(OiPr)₄ acts as a Lewis acid to facilitate imine formation and as a water scavenger, driving the equilibrium forward before reduction [4].

Target Molecule: 1-cyclohexyl-1-(2-fluorophenyl)methanamine (Primary Amine Variant).

Materials
  • Precursor: Cyclohexyl(2-fluorophenyl)methanone (CAS: 1225920-67-1 analog).

  • Amine Source: Ammonia (7M in Methanol) or Ammonium Acetate.

  • Catalyst/Scavenger: Titanium(IV) isopropoxide (Ti(OiPr)₄).

  • Reductant: Sodium borohydride (NaBH₄).

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Protocol
  • Imine Formation (Dehydration):

    • In a flame-dried 50 mL round-bottom flask under Nitrogen, dissolve Cyclohexyl(2-fluorophenyl)methanone (1.0 equiv, 5 mmol) in anhydrous THF (10 mL).

    • Add Ti(OiPr)₄ (2.0 equiv, 10 mmol) dropwise. The solution may turn slightly yellow.

    • Add Ammonia in MeOH (7M, 5.0 equiv) or solid Ammonium Acetate (5.0 equiv).

    • Stir the mixture at ambient temperature for 12–18 hours. Validation: Monitor via TLC (disappearance of ketone spot) or LC-MS (appearance of imine mass [M+H]+ = 206.1).

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH₄ (2.0 equiv, 10 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench and Workup:

    • Quench the reaction by adding 2M Ammonium Hydroxide (NH₄OH) (10 mL). A white precipitate (TiO₂) will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

    • Extract the filtrate with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude amine residue via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH₄OH (95:4:1).

    • Yield Expectation: 65–80%.

Figure 2: Synthetic workflow for the Titanium-mediated reductive amination.

Part 3: In Vitro Pharmacological Profiling

Assay: [³H]MK-801 Displacement Binding Assay. Purpose: To determine the binding affinity (


) of the synthesized CFM derivative for the PCP-site within the NMDA receptor channel.

Mechanism: [³H]MK-801 is a high-affinity, non-competitive NMDA antagonist. Competitive displacement by the test compound indicates channel blocking activity [5].

Protocol
  • Membrane Preparation:

    • Use rat forebrain membranes (rich in NMDA receptors).

    • Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash pellets 3x to remove endogenous glutamate/glycine.

  • Assay Conditions:

    • Buffer: 5 mM Tris-HCl + 10 µM Glycine + 10 µM Glutamate (Receptor must be "open" for channel blockers to bind).

    • Radioligand: [³H]MK-801 (Final concentration: 2–4 nM).[1]

    • Non-specific Binding (NSB): Defined by 10 µM (+)MK-801 or 100 µM PCP.

    • Test Compound: Prepare serial dilutions (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in DMSO (Final DMSO < 1%).

  • Incubation:

    • Incubate membranes + radioligand + test compound for 2 hours at 25°C (Equilibrium is slow for channel blockers).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding.

    • Wash filters 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Part 4: ADME Optimization (Metabolic Stability)

Assay: Microsomal Stability (Human Liver Microsomes - HLM). Purpose: To validate that the 2-fluoro substitution extends half-life (


) compared to the non-fluorinated analog.
Protocol
  • Reaction Mixture:

    • Microsomes: HLM (Final protein conc: 0.5 mg/mL).

    • Test Compound: 1 µM (Low concentration ensures first-order kinetics).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH Regenerating System (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench immediately into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Propranolol).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.[2] The slope 
      
      
      
      gives
      
      
      .
Data Interpretation Table
ParameterNon-Fluorinated Analog2-Fluoro-CFM (Target)Interpretation

(min)
< 15 min> 45 minFluorine blocks rapid oxidation.

(µL/min/mg)
High (> 50)Low/Moderate (< 20)Improved metabolic stability.
NMDA

(nM)
~100 nM< 80 nMPotency retained or improved.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Wallach, J., et al. (2016).[3] Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(9), 896-916. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of ketones: an improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. Link

  • Reynolds, I. J. (2001).[4] MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.[1][4][5][6][7] Current Protocols in Pharmacology, Chapter 1, Unit 1.20. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in Cyclohexyl(2-fluorophenyl)methanamine synthesis

Technical Support Center: Synthesis of N-(2-Fluorobenzyl)cyclohexanamine Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of N-(2-Fluorobenzyl)cyclohexanamine (also known as Cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2-Fluorobenzyl)cyclohexanamine

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of N-(2-Fluorobenzyl)cyclohexanamine (also known as Cyclohexyl(2-fluorophenyl)methanamine).[1] While structurally simple, the combination of a sterically bulky cyclohexyl group and an electron-withdrawing ortho-fluorine substituent presents specific challenges in yield optimization and purification.[1]

This guide prioritizes Reductive Amination as the industry-standard route, superior to direct alkylation due to higher chemoselectivity and cleaner impurity profiles.[1]

Module 1: Route Selection & Strategy

The Core Challenge: Researchers often attempt direct nucleophilic substitution (using 2-fluorobenzyl bromide and cyclohexylamine) because reagents are cheap.[1] Do not do this. This route inevitably leads to over-alkylation (formation of the tertiary amine) and requires difficult chromatographic separation.[1]

The Solution: Adopt Reductive Amination . This pathway passes through an imine intermediate, which is then selectively reduced.[2][3][4] The steric bulk of the cyclohexyl group actually aids this process by suppressing the formation of tertiary amines during the reduction step.

Decision Pathway:

RouteSelection Start Target: N-(2-Fluorobenzyl)cyclohexanamine RouteA Route A: Direct Alkylation (Cyclohexylamine + 2-Fluorobenzyl bromide) Start->RouteA Avoid RouteB Route B: Reductive Amination (Cyclohexylamine + 2-Fluorobenzaldehyde) Start->RouteB Recommended ResultA High Risk: - Over-alkylation (Tertiary amine) - Low Yield - Difficult Purification RouteA->ResultA ResultB Optimal: - Mono-alkylation selectivity - One-pot procedure - Cleaner workup RouteB->ResultB

Figure 1: Strategic decision tree highlighting the superiority of reductive amination over direct alkylation for secondary amine synthesis.

Module 2: Experimental Protocol (The "Gold Standard")

Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones as quickly as it reduces imines. This allows for a "One-Pot" procedure where the imine forms and is reduced in situ without isolation [1].[1]

Reagents:
  • Amine: Cyclohexylamine (1.0 equiv)[1]

  • Carbonyl: 2-Fluorobenzaldehyde (1.05 equiv) — Slight excess ensures full consumption of the amine.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv) — Crucial for activating the imine.[1]

Step-by-Step Workflow:
  • Imine Formation:

    • In a dry flask under N₂, dissolve 2-Fluorobenzaldehyde (10 mmol) in DCE (30 mL).

    • Add Cyclohexylamine (10 mmol).[1]

    • Add Acetic Acid (10 mmol).

    • Observation: The solution may warm slightly.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The ortho-fluorine atom makes the aldehyde carbonyl more electrophilic (via inductive withdrawal), accelerating imine formation compared to non-substituted benzaldehyde.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add STAB (14 mmol) portion-wise over 5 minutes.

    • Allow to warm to RT and stir for 12–16 hours.

  • Quench:

    • Quench with saturated aqueous NaHCO₃ (Caution: Gas evolution).[1]

    • Stir vigorously for 15 minutes to break down boron complexes.

Module 3: Troubleshooting & Optimization

Common Failure Modes:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete Imine FormationThe cyclohexyl group is sterically bulky. Extend the pre-stir time (Step 1) to 2 hours before adding STAB. Add 3Å Molecular Sieves to remove water.[1]
Residual Aldehyde STAB DecomposedSTAB is moisture-sensitive.[1][5] Ensure the reagent is fresh and the solvent (DCE/THF) is anhydrous.
Tertiary Amine Present "Over-reaction"While rare with cyclohexyl groups, ensure you are NOT using NaBH₃CN at high pH.[1] Stick to STAB in slightly acidic media (AcOH).
Product is an Oil/Gum Free base formSecondary amines are often oils.[1] Convert to the HCl salt (using HCl in Dioxane/Ether) to isolate a stable, white solid.

Module 4: Purification Logic

Purifying secondary amines on silica gel is notorious for "tailing" (streaking), which leads to product loss and poor separation.

The "Acid-Base Switch" Technique: Before chromatography, use chemical properties to purify the bulk material.[1]

Workup Crude Crude Reaction Mixture (Organic Phase) AcidExt Extract with 1M HCl Crude->AcidExt AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Product moves to water OrgLayer Organic Layer (Discard Impurities) AcidExt->OrgLayer Non-basic impurities BaseNeut Basify with NaOH (pH > 12) AqLayer->BaseNeut FinalExt Extract with DCM -> Dry -> Evaporate BaseNeut->FinalExt Product returns to organic

Figure 2: Acid-Base extraction workflow to remove non-basic impurities (unreacted aldehyde) without chromatography.[1]

Chromatography Tips: If the Acid-Base switch is insufficient:

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: Hexanes/Ethyl Acetate + 1% Triethylamine (Et₃N) .[1]

  • Why: The Et₃N blocks the acidic sites on the silica, preventing the amine product from sticking and tailing [2].

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (H₂ + Pd/C) instead of STAB? A: Proceed with caution. While the aromatic C-F bond is generally stable under standard hydrogenation conditions, benzyl amines are susceptible to hydrogenolysis (cleavage of the C-N bond), especially if the reaction runs too long or at high pressure. Chemical reduction (STAB or NaBH₄) is safer for preserving the molecular skeleton.

Q2: Why use 2-fluorobenzaldehyde + cyclohexylamine instead of cyclohexanone + 2-fluorobenzylamine? A: Both routes work, but aldehydes are more reactive electrophiles than ketones (cyclohexanone).[1] Using the aldehyde ensures faster imine formation and generally higher conversion rates.[1]

Q3: The 2-fluoro group is electron-withdrawing.[1] Does this affect the reaction? A: Yes. It makes the aldehyde carbonyl more reactive toward the amine (good). However, it also lowers the basicity of the resulting amine slightly compared to the non-fluorinated analog. This usually aids in handling, as the product is slightly less prone to oxidation.

Q4: How do I store the final product? A: As a free base, secondary amines absorb CO₂ from the air to form carbamates. Store under Nitrogen/Argon in the fridge. For long-term storage, convert it to the Hydrochloride (HCl) or Oxalate salt, which are crystalline solids and indefinitely stable.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Troubleshooting."

  • Sigma-Aldrich. (n.d.). "2-Fluorobenzylamine Product & Safety Data."

Sources

Optimization

Technical Support Center: Cyclohexyl(2-fluorophenyl)methanamine HPLC Analysis

Executive Summary & Chemical Context[1][2][3][4][5] Cyclohexyl(2-fluorophenyl)methanamine presents a classic "dual-threat" challenge in liquid chromatography: it combines a basic secondary amine functionality with a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Cyclohexyl(2-fluorophenyl)methanamine presents a classic "dual-threat" challenge in liquid chromatography: it combines a basic secondary amine functionality with a lipophilic cyclohexyl-fluorophenyl tail.[1]

From a first-principles perspective, the analytical difficulty arises from two competing interactions:

  • Hydrophobic Retention: The cyclohexyl and fluorophenyl groups require significant organic solvent strength for elution on C18 phases.

  • Silanophilic Interaction: The secondary amine (estimated pKa ~9.0–9.[1]5) is protonated at neutral pH, leading to strong ionic interactions with residual silanols on silica columns. This causes the severe peak tailing often reported by users.

This guide moves beyond generic advice, offering a mechanistic troubleshooting framework specifically for this fluorinated amine.

Troubleshooting Guide (FAQ Format)

Category A: Peak Shape & Tailing[1][3][6][7][8][9][10][11]

Q: My asymmetry factor (


) is consistently > 2.0. Why is this molecule tailing so badly compared to my neutral standards? 

A: The tailing is almost certainly caused by silanol overload . At pH values between 3.5 and 8.0, the amine nitrogen is protonated (


), while residual silanols (

) on the column surface begin to deprotonate (

).[1] This creates a secondary ion-exchange mechanism that drags the peak tail.

The Fix: You have two "safe zones" for this molecule:

  • The Acidic Lock (pH < 3.0): Use 0.1% Trifluoroacetic Acid (TFA).[1] The low pH fully protonates the silanols (making them neutral), preventing the ionic interaction. TFA also acts as an ion-pairing agent, sharpening the peak.

  • The Basic Suppression (pH > 10.5): Use 10 mM Ammonium Hydroxide or Bicarbonate (requires a hybrid-silica column like Waters XBridge or Agilent Poroshell HPH).[1] At this pH, the amine is deprotonated (neutral), eliminating the ionic attraction.

Q: I am using a standard C18 column with 0.1% Formic Acid, but the peak is still broad. Why?

A: Formic acid is a weak ion-pairing agent compared to TFA.[1] For secondary amines with bulky hydrophobic tails like the cyclohexyl group, formic acid often fails to mask the silanols effectively.

  • Immediate Action: Switch to 0.05% - 0.1% TFA.

  • Alternative: If you cannot use TFA (e.g., MS sensitivity concerns), add 5-10 mM Ammonium Formate to the Formic Acid to increase ionic strength, which suppresses the double-layer effect.

Category B: Retention Stability[1]

Q: My retention time (


) drifts by 0.5–1.0 minutes between injections. 

A: This suggests the amine is in a "metastable" ionization state. The 2-fluoro substituent on the phenyl ring is electron-withdrawing, which can subtly shift the pKa of the nearby amine compared to non-fluorinated analogs. If your mobile phase pH is near the analyte's pKa (approx.[2] 9.0), even minor temperature fluctuations or buffer evaporation will cause massive retention shifts.

The Fix:

  • Buffer Capacity: Ensure your buffer concentration is at least 20 mM.[1]

  • Thermostat: Lock the column compartment at 40°C. Higher temperature reduces mobile phase viscosity and improves mass transfer for this bulky molecule.

Visual Troubleshooting Workflows

Workflow 1: Diagnosing & Fixing Peak Tailing

TailingFix Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH Decision1 Is pH 3.0 - 8.0? CheckPH->Decision1 ActionLowPH Action: Lower pH to < 2.5 (Use 0.1% TFA) Decision1->ActionLowPH Yes (Acidic Route) ActionHighPH Action: Raise pH to > 10.5 (Use NH4OH) Decision1->ActionHighPH Yes (Basic Route) CheckCol Check Column Type Decision1->CheckCol No (pH is already extreme) Decision2 Is Column End-Capped? CheckCol->Decision2 ReplaceCol Switch to 'Base-Deactivated' or Hybrid Silica Column Decision2->ReplaceCol No/Unknown AddTEA Add 5mM Triethylamine (TEA) (Sacrificial Base) Decision2->AddTEA Yes, but still tailing

Figure 1: Decision tree for resolving peak asymmetry issues specific to secondary amines.

Workflow 2: Method Development Logic

MethodDev Input Cyclohexyl(2-fluorophenyl)methanamine Step1 Step 1: Solubility Check (Dissolve in 50:50 MeOH:Water) Input->Step1 Step2 Step 2: Column Selection Step1->Step2 ChoiceA C18 (Traditional) Requires Low pH Step2->ChoiceA ChoiceB C18 (Hybrid/Bidentate) Allows High pH Step2->ChoiceB MP_A 0.1% TFA in Water (Ion Pairing) ChoiceA->MP_A MP_B 10mM NH4HCO3 pH 10.5 (Neutral State) ChoiceB->MP_B Step3 Step 3: Mobile Phase

Figure 2: Strategic pathway for selecting column chemistry and mobile phase based on pH limits.

Standardized Analytical Protocol

For robust quantification, we recommend the "Acidic Lock" method as the primary protocol. It is more rugged for general laboratory use than high-pH methods, which degrade silica columns faster.

Method Parameters
ParameterSpecificationNotes
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µmHigh surface coverage prevents silanol interaction.[1]
Mobile Phase A Water + 0.1% TFA (v/v)TFA suppresses silanols and ion-pairs with the amine.[1]
Mobile Phase B Acetonitrile + 0.05% TFA (v/v)ACN is preferred over MeOH for lower backpressure.[1]
Flow Rate 1.0 mL/minStandard flow.[1][3]
Temperature 40°CCritical for sharpening the peak of the cyclohexyl group.
Detection UV @ 215 nm (Primary), 260 nm (Secondary)215 nm detects the peptide-like backbone; 260 nm is specific to the fluorophenyl ring.
Injection Vol 5–10 µLAvoid overloading.
Gradient Profile
Time (min)% Mobile Phase BDescription
0.010%Initial hold to elute salts/polar impurities.
10.090%Linear ramp to elute the hydrophobic amine.
12.090%Wash step.[1]
12.110%Re-equilibration.
15.010%Ready for next injection.[1]

System Suitability Limits (Validation Criteria)

To ensure your data is trustworthy, every sequence must pass these criteria. If the "Actual" values fail, refer to the Troubleshooting section above.

ParameterAcceptance LimitRationale
Tailing Factor (

)

Secondary amines are prone to tailing; >1.5 indicates silanol activity.[1]
Resolution (

)

From nearest impurity (likely the non-fluorinated analog).
Precision (RSD)

For 5 replicate injections.
Plate Count (

)

Ensures column efficiency is intact.

References

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

  • Dolan, J. W. (2002).[1] "Peak Tailing and Column Aging."[4] LCGC North America.[1]

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Focus on "Ion Suppression" and "Silanol Effects").[1]

  • PubChem . Cyclohexyl(4-fluorophenyl)methanamine Compound Summary. (Used for structural analog property estimation).[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of Cyclohexyl(2-fluorophenyl)methanamine Analogs

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of Cyclohexyl(2-fluorophenyl)methanamine analogs. It is structured as a series of frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of Cyclohexyl(2-fluorophenyl)methanamine analogs. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during experimental work. The primary focus is on the optimization of reductive amination, a cornerstone method for the synthesis of these target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Cyclohexyl(2-fluorophenyl)methanamine analogs?

Reductive amination is widely considered the most effective and versatile strategy for synthesizing this class of secondary amines.[1][2][3] This method avoids the common issue of over-alkylation, which often plagues direct alkylation of amines with alkyl halides, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts that are difficult to separate.[1][2][4]

The core of the reaction involves two key steps:

  • Imine Formation: The condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate.

  • In Situ Reduction: The subsequent reduction of the imine to the corresponding amine without its isolation.[5]

For the synthesis of Cyclohexyl(2-fluorophenyl)methanamine, two primary disconnection approaches are viable:

  • Route A: 2-Fluorobenzaldehyde + Cyclohexylamine

  • Route B: Cyclohexanecarboxaldehyde + 2-Fluoroaniline

Both routes are chemically sound, and the choice may depend on the commercial availability and cost of the starting materials.

Q2: How do I choose the best reducing agent for my reductive amination?

The selection of the reducing agent is critical for the success of the reaction. While several options exist, they differ in reactivity, selectivity, and handling requirements.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[6] It is a mild and selective reducing agent that can reduce imines in the presence of aldehydes, which is advantageous for one-pot reactions.[6] It is particularly effective for a wide variety of substrates, including aliphatic and aromatic aldehydes and primary and secondary amines.[6] Due to its moisture sensitivity, it is typically used in anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, NaBH₃CN is effective at reducing iminium ions at a mildly acidic pH (4-5) where aldehydes and ketones are less reactive.[1] This selectivity makes it ideal for one-pot procedures.[1][4] However, a significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas, especially during acidic workup.[6]

  • Sodium Borohydride (NaBH₄): A more powerful and cost-effective reducing agent, NaBH₄ can readily reduce both imines and the starting carbonyl compounds.[7][8] To avoid reducing the starting aldehyde or ketone, the reaction is often performed in a stepwise manner: the imine is pre-formed, and then NaBH₄ is added.[1][7][9] This method is common in large-scale synthesis due to lower cost and toxicity concerns associated with cyanide-based reagents.[8][10]

Reducing Agent Pros Cons Typical Solvents
NaBH(OAc)₃ (STAB) High selectivity for imines, mild, broad scope.[6]Moisture sensitive, higher cost.[7]DCE, THF, DCM.[7]
NaBH₃CN Excellent selectivity at acidic pH, not water-sensitive.[1][7]Highly toxic, generates cyanide waste.[6]Methanol, Ethanol.[7]
NaBH₄ Inexpensive, low toxicity.Reduces both carbonyls and imines; often requires a two-step procedure.[1][7]Methanol, Ethanol.[7]
Q3: What is the role of an acid catalyst in the reaction?

An acid catalyst is crucial for accelerating the formation of the imine intermediate.[5] The reaction proceeds best under mildly acidic conditions (pH 4-5).[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1] However, if the conditions are too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, which will shut down the reaction.[1] Acetic acid is a commonly used catalyst for this purpose.[8][9]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should spot the reaction mixture alongside the starting materials (aldehyde/ketone and amine). The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low yield of the desired amine is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.

G start Low Yield Observed check_sm Verify Starting Material Quality (NMR, Purity) start->check_sm check_reagents Check Reagent Activity (e.g., age of NaBH(OAc)3) check_sm->check_reagents check_imine Monitor Imine Formation (TLC, NMR of aliquot) check_reagents->check_imine no_imine Imine Formation Failed check_imine->no_imine No imine_ok Imine Forms, But Product is Low check_imine->imine_ok Yes optimize_imine Optimize Imine Formation: - Add catalytic acid (AcOH) - Use molecular sieves - Adjust temperature no_imine->optimize_imine optimize_reduction Optimize Reduction Step: - Increase equivalents of reducing agent - Extend reaction time - Change reducing agent imine_ok->optimize_reduction side_reactions Check for Side Reactions (e.g., aldehyde reduction) imine_ok->side_reactions purification_loss Investigate Purification Losses imine_ok->purification_loss G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Combine 2-fluorobenzaldehyde (1.0 eq) and cyclohexylamine (1.0-1.05 eq) in anhydrous DCE B Add acetic acid (1.0 eq) A->B C Stir at room temperature for 1 hour B->C D Add NaBH(OAc)3 (1.3-1.6 eq) in portions C->D E Stir at room temperature for 12-24 hours D->E F Quench with saturated NaHCO3 E->F G Extract with organic solvent F->G H Purify by column chromatography or acid-base extraction G->H

Caption: A step-by-step workflow for one-pot reductive amination.

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add cyclohexylamine (1.0-1.05 eq).

  • Add acetic acid (1.0 eq) to the mixture and stir at room temperature for 1 hour. 3[6]. Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10 minutes. 4[6]. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or acid-base extraction.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • García-Garrido, P., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1557. [Link]

  • ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Taylor & Francis Online. Reductive amination – Knowledge and References. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 249-257. [Link]

  • Organic Reaction Mechanisms. Reductive Amination - Common Conditions. [Link]

  • Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PubMed. (2010, February 1). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. [Link]

  • Afanasyev, O. I., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • ResearchGate. (2025). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2025, May 22). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. [Link]

  • PubMed. (1996, September 20). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-P[1][11]roton Shift Reaction.(1) Scope and Limitations. [Link]

Sources

Optimization

Enhancing the solubility of Cyclohexyl(2-fluorophenyl)methanamine for in vitro assays

Technical Support Center: Solubility Optimization Guide Topic: Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) Ticket ID: SOL-CFM-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) Ticket ID: SOL-CFM-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery[1]

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for Cyclohexyl(2-fluorophenyl)methanamine. If you are experiencing erratic IC50 curves, "flat-lining" assays, or visible precipitation, you are likely battling the intrinsic physicochemical properties of this molecule.

The Core Conflict: This compound features a lipophilic cyclohexyl ring fused with a fluorinated phenyl group , linked by a methanamine bridge.

  • High Lipophilicity (LogP > 3.5): The cyclohexyl and fluorophenyl moieties drive the molecule to reject water and aggregate.

  • pKa ~8.9 (Amine): At physiological pH (7.4), a significant fraction of the molecule deprotonates to its neutral "free base" form. While the HCl salt may dissolve in water, it will disproportionate and precipitate once introduced to pH 7.4 buffered media.

This guide provides the protocols to force this molecule into solution and keep it there.

Module 1: Stock Solution Architecture

Objective: Create a stable, high-concentration backbone for your dilutions.

Standard Protocol: DMSO Stock

Do not use water or ethanol for the primary stock.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[1]
    
  • Concentration: Prepare a 10 mM or 20 mM stock. Avoid going higher (e.g., 100 mM) as this increases the risk of "crash-out" during the first dilution step.

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene vials. Store at -20°C.

    • Expert Insight: DMSO is hygroscopic.[1] Repeated opening of a cold vial attracts atmospheric water, which will degrade the solubility of this specific amine over time. Use single-use aliquots.

The "Salt Trap" Warning

If you purchased the Hydrochloride (HCl) salt (CAS 1864014-37-8):

  • It will dissolve in water initially.[1]

  • However , do not use water for the stock. When you dilute a water-stock into PBS (pH 7.4), the buffering capacity of the PBS strips the proton, reverting the molecule to its insoluble free-base form immediately.

  • Rule: Always start with DMSO, regardless of whether you have the salt or free base.

Module 2: The "Intermediate Dilution" Method

The Problem: Direct addition of 100% DMSO stock to cell media causes a "solubility shock," creating micro-precipitates that are invisible to the naked eye but ruin assay data.

The Solution: Step-down dilution.

Protocol:

  • Step A (Stock): Start with 10 mM compound in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into culture media (or buffer) to create a 10x working solution.

    • Critical: If precipitation occurs here, see Module 3.

  • Step C (Final): Add the 10x solution to your cells (1:10 dilution).

    • Result: Final DMSO concentration is consistent, and the compound has time to equilibrate.

Visualization: The Solubility Decision Tree

SolubilityLogic Start Start: Dilution into Assay Media CheckPrecip Visible Precipitate or Turbidity? Start->CheckPrecip Success Proceed to Assay CheckPrecip->Success No Microscope Check under 20x/40x Objective (Micro-aggregates?) CheckPrecip->Microscope Unsure StepDown Adopt Intermediate Dilution (See Module 2) CheckPrecip->StepDown Yes Microscope->Success Clear Microscope->StepDown Aggregates Excipient Add HP-beta-Cyclodextrin (See Module 3) StepDown->Excipient Still Precipitating BSA Add 0.1% BSA (Carrier Protein) Excipient->BSA Still Precipitating

Figure 1: Decision logic for troubleshooting solubility issues in aqueous buffers.

Module 3: Advanced Formulation (The "Silver Bullet")

If the standard DMSO protocol fails (common at concentrations > 10


M), you must use an excipient.
Protocol: HP- -Cyclodextrin (HP- -CD)

Cyclodextrins form a "donut" shape, encapsulating the lipophilic cyclohexyl ring while keeping the hydrophilic exterior soluble.[1]

  • Preparation: Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer (e.g., PBS or Media).[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Dilution: Use this CD-enriched buffer for your "Intermediate Dilution" (Step B in Module 2).

  • Final Concentration: Aim for a final assay concentration of 0.1% - 0.5% HP-

    
    -CD .
    
    • Note: Most cell lines tolerate up to 0.5% HP-

      
      -CD without toxicity [1].[1][2]
      

Data: Solvent & Excipient Tolerance Limits

ComponentStandard Limit (Assay)Max Limit (Short Exposure)Risk
DMSO 0.1%0.5%Membrane poration; toxicity >1% [2].[1]
HP-

-CD
0.1% - 0.5%1.0%Cholesterol depletion from membranes.[1]
Ethanol < 0.1%0.5%Rapid evaporation; signal interference.[1]
BSA 0.1%1.0%High protein binding (shifts IC50 right).[1]

Troubleshooting & FAQs

Q: My IC50 curve plateaus at 10


M and won't go higher, even if I add more drug. 
A:  You have reached the Solubility Limit . Adding more compound results in precipitation, not higher dissolved concentration. The effective concentration remains static while the nominal concentration increases.
  • Fix: Switch to the HP-

    
    -CD protocol to extend the solubility range.
    

Q: The cells in my vehicle control (DMSO only) are dying. A: You likely exceeded the DMSO tolerance for your specific cell line.

  • Fix: Calculate your final DMSO %.[1] If it is >0.5%, you must concentrate your stock solution (e.g., go from 10 mM to 20 mM) so you can add less volume to the well.

Q: Can I acidify the media to keep the amine charged? A: Technically yes, biologically no. While lowering pH to 6.0 would solubilize the amine, it will stress the cells and alter ion channel/receptor function, invalidating your biological data. Rely on Cyclodextrins instead.[1]

Q: I see "crystals" in my 10 mM DMSO stock after thawing. A: This is likely water contamination causing the compound to crash out inside the DMSO.

  • Fix: Sonicate at 37°C for 10 minutes. If it does not redissolve, discard the stock. The compound may have nucleated irreversible crystals.[1]

References

  • Gould, S. and Scott, R.C. (2005).[1] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review. Food and Chemical Toxicology.

  • NCBI Assay Guidance Manual. (2025). Cell-Based Assay Guidelines: Solvent Tolerance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4]

  • Di, L. and Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Solubility and Lipophilicity parameters.[1][5]

Sources

Troubleshooting

Technical Support Center: Addressing Low Bioactivity in Novel Cyclohexyl(2-fluorophenyl)methanamine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel Cyclohexyl(2-fluorophenyl)methanamine derivatives. This guide is designed to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel Cyclohexyl(2-fluorophenyl)methanamine derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical, step-by-step protocols to address the common challenge of low bioactivity in this chemical series. Our approach is rooted in a systematic evaluation of the key factors that govern a compound's biological activity: permeability, metabolic stability, and target engagement.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering low bioactivity with their Cyclohexyl(2-fluorophenyl)methanamine derivatives.

Q1: My Cyclohexyl(2-fluorophenyl)methanamine derivative shows high potency in a biochemical assay but low activity in a cell-based assay. What are the likely causes?

A1: This is a frequent challenge in drug discovery and typically points to issues with the compound's ability to reach its intracellular target. The primary culprits are poor cell permeability and/or rapid intracellular metabolism. The lipophilic nature of the cyclohexyl group and the electronic properties of the 2-fluorophenyl moiety can significantly influence these characteristics. It is also possible that the compound is a substrate for efflux transporters, which actively pump it out of the cell.

Q2: I'm observing high variability in my bioactivity data between experiments. What could be the reason?

A2: High variability can stem from several factors. Firstly, ensure the solubility of your compound in the assay medium is not a limiting factor, as precipitation can lead to inconsistent results. Secondly, assess the stability of the compound in the assay medium over the time course of the experiment. Degradation can lead to a decrease in the effective concentration of the active compound. Finally, for cell-based assays, ensure consistent cell passage number, density, and health, as these can significantly impact assay outcomes.

Q3: How does the stereochemistry of the cyclohexyl ring and the chiral center of my Cyclohexyl(2-fluorophenyl)methanamine derivative impact bioactivity?

A3: Stereochemistry can play a critical role in a compound's biological activity. Different stereoisomers can exhibit distinct binding affinities for the target protein and can also be metabolized at different rates. The conformation of the cyclohexyl ring (chair vs. boat) and the orientation of the substituents can significantly affect how the molecule fits into the binding pocket of a target. It is highly recommended to separate and test individual stereoisomers to understand their respective contributions to the observed bioactivity.

Q4: What are the known biological targets for Cyclohexyl(2-fluorophenyl)methanamine derivatives?

A4: The Cyclohexyl(phenyl)methanamine scaffold is found in compounds with a range of biological activities, including those targeting the central nervous system and cancer. For instance, analogs have been investigated for their interaction with targets such as the N-methyl-D-aspartate (NMDA) receptor and various transporters.[1] Additionally, related structures have been explored as inhibitors of enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) and for their potential as anticancer agents targeting HER-2 overexpressed breast cancer cells.[2][3] However, the specific target for a novel derivative will depend on its unique substitution pattern and must be determined experimentally.

Part 2: Troubleshooting Guide: A Stepwise Approach to Diagnosing Low Bioactivity

When faced with low bioactivity, a systematic, evidence-based approach is crucial. This guide will walk you through a logical workflow to identify the root cause of the issue.

Step 1: Assess Physicochemical Properties

Before delving into complex biological assays, it's essential to rule out fundamental physicochemical issues.

  • Solubility: Confirm the solubility of your compound in the assay buffer. Poor solubility can lead to an overestimation of the IC50/EC50 value.

  • Stability: Evaluate the chemical stability of your compound in the assay buffer over the duration of the experiment. Degradation will result in a lower effective concentration.

Step 2: Investigate Cellular Permeability

If your compound is active in a biochemical assay but not in a cell-based assay, poor membrane permeability is a likely cause.

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[4] It provides a rapid assessment of a compound's ability to cross a lipid membrane.

Table 1: Interpreting PAMPA Results

Papp (x 10⁻⁶ cm/s) Permeability Classification Interpretation for Cyclohexyl(2-fluorophenyl)methanamine Derivatives
> 10HighPermeability is unlikely to be the primary issue.
1 - 10ModeratePermeability may be a contributing factor.
< 1LowPoor passive permeability is a significant concern.

For a more comprehensive assessment, the Caco-2 permeability assay is the industry standard. This cell-based model mimics the human intestinal epithelium and can evaluate both passive and active transport, including efflux.[5][6]

Table 2: Interpreting Caco-2 Permeability Data

Parameter Value Interpretation
Papp (A→B) > 10 x 10⁻⁶ cm/sHigh Permeability
1 - 10 x 10⁻⁶ cm/sModerate Permeability
< 1 x 10⁻⁶ cm/sLow Permeability
Efflux Ratio (Papp(B→A) / Papp(A→B)) > 2Indicates active efflux, a potential reason for low intracellular concentration.
Step 3: Evaluate Metabolic Stability

Rapid metabolism can significantly reduce the concentration of the active parent compound, leading to low apparent bioactivity.

The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7][8] A microsomal stability assay will determine the intrinsic clearance of your compound. The cyclohexyl group is a known site of metabolic oxidation.[9]

Table 3: Interpreting Microsomal Stability Results

In Vitro Half-Life (t½) in minutes Intrinsic Clearance (CLint) Interpretation
> 30LowThe compound is metabolically stable.
10 - 30ModerateMetabolism may be a factor in low bioactivity.
< 10HighThe compound is rapidly metabolized, which is a likely cause of low bioactivity.
Step 4: Confirm Target Engagement

If permeability and metabolic stability are not limiting factors, it is crucial to confirm that your compound is interacting with its intended target within the complex cellular environment.[10][11]

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to its target protein will stabilize the protein against thermal denaturation.[12]

dot

Troubleshooting_Workflow cluster_Initial_Assessment Initial Assessment cluster_Permeability Permeability Assessment cluster_Metabolism Metabolic Stability cluster_Target_Engagement Target Engagement cluster_Conclusion Conclusion & Next Steps Start Low Bioactivity Observed Solubility Assess Solubility & Stability Start->Solubility PAMPA PAMPA Assay Solubility->PAMPA Caco2 Caco-2 Assay PAMPA->Caco2 If low/moderate permeability Microsomal Microsomal Stability Assay Caco2->Microsomal CETSA Cellular Thermal Shift Assay (CETSA) Microsomal->CETSA Other_TE Other Target Engagement Assays (e.g., NanoBRET, SPR) CETSA->Other_TE For confirmation or quantitative analysis Conclusion Identify Root Cause of Low Bioactivity Other_TE->Conclusion SAR Guide Structure-Activity Relationship (SAR) Studies Conclusion->SAR

Caption: A logical workflow for troubleshooting low bioactivity.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in the troubleshooting guide.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.[4]

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader capable of UV-Vis absorbance measurement

Methodology:

  • Prepare the Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.[13]

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Start the Assay: Add 150 µL of the donor solution to each well of the donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader (or LC-MS for higher sensitivity).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * Time)) * ln(1 - (2 * C_A(t) / (C_D(t) + C_A(t)))) Where:

    • V_A = Volume of the acceptor well

    • Area = Surface area of the membrane

    • Time = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_D(t) = Concentration in the donor well at time t

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and efflux of a compound.[5][6]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with 0.4 µm pore size inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Cell Culture: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral, A→B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound (typically at 1-10 µM) in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver side at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor side at the end of the experiment.

  • Transport Experiment (Basolateral to Apical, B→A):

    • Repeat the experiment with the test compound added to the basolateral (donor) side and sample from the apical (receiver) side. This will determine the rate of efflux.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the Papp values for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = Rate of appearance of the compound in the receiver compartment

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp(B→A) / Papp(A→B)

Protocol 3: Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.[7][8]

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized drug like warfarin)

  • Acetonitrile with an internal standard for reaction termination and sample preparation

  • LC-MS/MS for quantification

Methodology:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiate the Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Terminate the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

dot

Experimental_Workflow cluster_Permeability_Assays Permeability Assays cluster_Metabolism_Assay Metabolism Assay cluster_Target_Engagement_Assay Target Engagement Assay PAMPA PAMPA Protocol Caco2 Caco-2 Protocol PAMPA->Caco2 If further investigation is needed Conclusion Integrated Data Analysis Caco2->Conclusion Permeability Data Microsomal Microsomal Stability Protocol Microsomal->Conclusion Metabolic Stability Data CETSA CETSA Protocol CETSA->Conclusion Target Engagement Data Start Start with Test Compound Start->PAMPA Initial Permeability Screen Start->Microsomal Assess Metabolic Stability Start->CETSA Confirm Target Engagement

Caption: Overview of the experimental workflow.

Part 4: Regulatory Context and Further Guidance

The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies described in this guide are fundamental components of preclinical drug development and are guided by recommendations from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][8] These agencies provide detailed guidance on when and how to conduct these studies to assess the potential for drug-drug interactions and to inform the design of clinical trials.[10][14] Adhering to these guidelines is crucial for any compound intended for clinical development.

By systematically applying the troubleshooting strategies and experimental protocols outlined in this technical support center, researchers can gain a comprehensive understanding of the factors limiting the bioactivity of their novel Cyclohexyl(2-fluorophenyl)methanamine derivatives. This knowledge will enable data-driven decisions to guide medicinal chemistry efforts toward the design of more potent and effective drug candidates.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. (n.d.). ACS Publications. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. (n.d.). PMC. Retrieved from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]

  • EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. (n.d.). Retrieved from [Link]

  • SAR profiling of modifications on the cyclohexyl ring. (n.d.). ResearchGate. Retrieved from [Link]

  • Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. (2017, March 15). PubMed. Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. (n.d.). PubMed. Retrieved from [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). Retrieved from [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved from [Link]

  • Investigation of drug interactions - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]

  • Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies. (2021, June 24). eScholarship.org. Retrieved from [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Determining target engagement in living systems. (n.d.). PMC. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18). Retrieved from [Link]

  • Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. (2025, October 3). ResearchGate. Retrieved from [Link]

  • Lead Optimization of 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides for Targeting the HER-2 Overexpressed Breast Cancer Cell Line SKBr-3. (2015, October 7). MDPI. Retrieved from [Link]

  • Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. (2025, November 17). PubMed. Retrieved from [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (n.d.). PMC. Retrieved from [Link]

  • Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells. (n.d.). MDPI. Retrieved from [Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PMC. Retrieved from [Link]

  • Novel FGF21 analogues through structure-based optimization for therapeutic development. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Purification Techniques for Cyclohexyl(2-fluorophenyl)methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Cyclohexyl(2-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Cyclohexyl(2-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the unique purification challenges presented by this chiral primary amine. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

Introduction: The Challenge of Purifying Primary Amines

Cyclohexyl(2-fluorophenyl)methanamine, like many primary amines, presents specific purification hurdles. Its basic nature leads to strong interactions with standard silica gel, often resulting in poor peak shape, low recovery, and streaking during column chromatography.[1][2][3] Furthermore, its inherent chirality necessitates specialized techniques for enantiomeric separation, a critical step in pharmaceutical development where single enantiomers often exhibit different pharmacological profiles.[4][5] This guide provides a structured approach to overcome these challenges, covering both achiral (bulk) purification and chiral separation.

Frequently Asked Questions (FAQs)

Q1: Why does my Cyclohexyl(2-fluorophenyl)methanamine streak or fail to elute from a standard silica gel column?

A1: This is the most common issue encountered when purifying basic amines on silica gel. The root cause is an acid-base interaction between the basic nitrogen atom of your amine and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This strong, often irreversible, binding leads to significant peak tailing, where the compound slowly "bleeds" from the column, or in severe cases, complete retention of the product on the stationary phase.

To achieve successful separation, this interaction must be mitigated. This is typically done in one of two ways:

  • Competitive Inhibition: A small amount of a stronger, more volatile base, like triethylamine (TEA) or ammonia, is added to the mobile phase.[1][2] This "competing base" preferentially interacts with the acidic silanol groups, effectively masking them from your target compound and allowing it to elute symmetrically.

  • Modified Stationary Phase: An alternative is to use a stationary phase where the acidic silanols are already chemically neutralized, such as amine-functionalized silica (Si-NH2).[1][3][6] This approach avoids the need to add a modifier to your solvent system, simplifying downstream processing.

Q2: Should I focus on chromatography or crystallization for the primary purification step?

A2: The choice depends on the nature of your crude product and the desired purity level.

  • Column Chromatography is ideal for purifying complex mixtures containing multiple byproducts, especially when impurities have similar polarities to your target compound. It offers high resolving power but can sometimes be lower yielding due to the issues described in Q1.

  • Crystallization is a highly effective technique for achieving exceptional purity, but it is typically used when the crude material is already of moderate purity (>85-90%).[7] Since many free amines, including potentially Cyclohexyl(2-fluorophenyl)methanamine, are oils or low-melting solids, the most robust crystallization method involves forming a salt. By reacting the amine with an acid (e.g., HCl, oxalic acid, or tartaric acid), you can generate a stable, crystalline salt that is often easily purified by recrystallization.[8][9]

A common and highly effective strategy is to use chromatography for the initial bulk purification and then perform a salt formation and recrystallization on the pooled, clean fractions to yield a highly pure, stable, and easy-to-handle solid product.

Q3: My compound is chiral. When and how should I approach separating the enantiomers?

A3: Enantiomeric separation is crucial for pharmaceutical applications.[4] The approach should begin after the compound has been purified from reaction byproducts (achiral purification). There are two primary industrial methods for this:

  • Chiral Chromatography (HPLC or SFC): This is a direct method that uses a Chiral Stationary Phase (CSP) to differentiate between the two enantiomers.[10] The process involves screening various CSPs and mobile phases to find a system that provides baseline resolution. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[11]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid or D-(-)-mandelic acid). This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[9] This method can be cost-effective and highly scalable.

Troubleshooting Guide: From Tailing Peaks to Stubborn Oils

This section addresses specific experimental problems with actionable solutions and detailed protocols.

Issue 1: Problems in Flash Column Chromatography

Symptom: Your product is showing severe peak tailing, is eluting in very large volumes, or is not eluting at all from a silica gel column.

Cause: Strong acid-base interaction between the amine and silica gel.[3]

Solution Workflow:

G start Crude Amine Mixture tlc Run TLC with Modifier (e.g., 1% TEA in Hex/EtOAc) start->tlc decision Good Separation on TLC? tlc->decision flash_mod Proceed to Flash Chromatography with Modifier decision->flash_mod Yes try_nh2 Try Amine-Functionalized Silica (TLC or Column) decision->try_nh2 No end Pure Amine flash_mod->end decision2 Separation on NH2 Silica? try_nh2->decision2 flash_nh2 Proceed with NH2 Silica Column decision2->flash_nh2 Yes rev_phase Consider Reversed-Phase Chromatography (High pH) decision2->rev_phase No flash_nh2->end rev_phase->end

Caption: Decision workflow for troubleshooting amine chromatography.

Experimental Protocol: Flash Chromatography with Triethylamine (TEA) Modifier

  • TLC Analysis: Prepare your developing solvent (e.g., 80:20 Hexane:Ethyl Acetate). In a separate vial, create the same solvent system but add 1% triethylamine by volume. Spot your crude material on a TLC plate and develop one in the standard solvent and one in the TEA-modified solvent. You should observe a significant improvement in spot shape (less streaking) in the modified system.

  • Column Packing: Dry-pack or slurry-pack your silica gel column using your initial, non-polar solvent (e.g., 100% Hexane) containing 0.5-1% TEA. Crucially, the modifier must be present in the mobile phase from the very beginning to ensure the column is fully neutralized before the sample is loaded.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a dry load by adsorbing your crude product onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution: Run the gradient, ensuring that every solvent mixture used contains the same percentage of TEA. For example, if your B solvent is Ethyl Acetate, prepare a stock of "Ethyl Acetate + 1% TEA" to be mixed with your "Hexane + 1% TEA" A solvent.

  • Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions.

  • Post-Purification: The TEA is volatile and will typically be removed along with the solvent during rotary evaporation. For very high-purity applications, an acid-base workup can be performed on the combined fractions to remove any residual TEA.

Issue 2: Product is an Oil and Difficult to Handle or Store

Symptom: After chromatography and solvent removal, your purified Cyclohexyl(2-fluorophenyl)methanamine is a thick oil or waxy solid that is difficult to weigh accurately and may be prone to oxidation.[12]

Cause: The freebase form of the amine has a low melting point and/or is amorphous.

Solution: Convert the amine to a stable, crystalline hydrochloride (HCl) salt. This not only provides a free-flowing solid but also enhances stability.

Experimental Protocol: Formation and Recrystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the purified amine oil (1.0 eq) in a suitable organic solvent. Diethyl ether or a mixture of ethyl acetate and hexane are good starting points. Use approximately 10-20 mL of solvent per gram of amine.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane). Add approximately 1.05 to 1.1 equivalents of HCl. The hydrochloride salt should immediately precipitate as a white solid.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities.

  • Recrystallization (for highest purity):

    • Transfer the crude salt to a clean flask.

    • Select a suitable recrystallization solvent system. Common choices for amine salts include isopropanol (IPA), ethanol/diethyl ether, or methanol/ethyl acetate. The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.

    • Add the minimum amount of hot solvent to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: Inability to Separate Enantiomers

Symptom: You have a pure racemic product, but your attempts at chiral separation are failing.

Cause: The selected Chiral Stationary Phase (CSP) and mobile phase are not suitable for resolving your specific enantiomers. Chiral recognition is a highly specific interaction, and there is no universal system.[11]

Solution: A systematic screening approach is required.

Chiral Separation Workflow:

G start Racemic Amine screen_cols Screen 4-6 CSPs (Polysaccharide-based are common) with Isocratic Mobile Phase (e.g., Hexane/IPA) start->screen_cols decision Any Enantiomeric Separation Observed? screen_cols->decision optimize Optimize Separation: - Adjust Modifier % - Change Modifier (EtOH, MeOH) - Add Additive (TFA, DEA) - Lower Temperature decision->optimize Yes (partial) no_sep No Separation decision->no_sep No (on any column) baseline Achieve Baseline Resolution optimize->baseline diastereomer Consider Diastereomeric Salt Crystallization no_sep->diastereomer end Separated Enantiomers baseline->end

Caption: Workflow for developing a chiral separation method.

Data Summary Table: Recommended Starting Conditions for Chiral Screening

Stationary Phase TypeCommon Column NamesPrimary Mobile PhaseCommon AdditivesRationale
Amylose-based Chiralpak AD, ASHexane/Isopropanol0.1% TFA or DEAVersatile columns effective for a wide range of compounds.[11]
Cellulose-based Chiralcel OD, OJHexane/Isopropanol0.1% TFA or DEAOften provides complementary selectivity to amylose phases.
Immobilized Chiralpak IA, IB, ICBroader solvent compatibility0.1% TFA or DEACovalently bonded CSPs allow for use of solvents like DCM, MTBE, etc.

TFA = Trifluoroacetic Acid, DEA = Diethylamine. Use an acidic additive (TFA) if the amine is retained too strongly; use a basic additive (DEA) to improve peak shape.

References

  • Troubleshooting Guide. phenomenex.com.
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
  • Amine Tre
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Isol
  • Is there an easy way to purify organic amines?. Biotage.
  • Successful Flash Chrom
  • Forming oxal
  • Recrystallization and Crystalliz
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • CHIRAL SEPAR
  • Generic chiral separation strategy in supercritical fluid chrom
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

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Reference Data & Comparative Studies

Validation

Comparative study of Cyclohexyl(2-fluorophenyl)methanamine isomers' bioactivity

This guide provides an in-depth comparative analysis of the bioactivity, pharmacology, and synthetic pathways of Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) and its stereoisomers. It is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the bioactivity, pharmacology, and synthetic pathways of Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) and its stereoisomers. It is designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

Cyclohexyl(2-fluorophenyl)methanamine is a chiral primary amine featuring a cyclohexyl group and a 2-fluorophenyl moiety attached to a central methine carbon. Structurally, it represents a hybrid scaffold sharing pharmacophoric features with arylcyclohexylamines (e.g., Ketamine, PCP) and 1,2-diarylethylamines (e.g., Ephenidine, Lefetamine).

Due to the presence of a single chiral center at the methine carbon, this compound exists as two enantiomers: (S)- and (R)- . Based on Structure-Activity Relationship (SAR) data from homologous NMDA receptor antagonists, these isomers exhibit distinct pharmacological profiles. This guide objectively compares their predicted bioactivity, metabolic stability, and synthesis.

Key Pharmacological Classification
  • Primary Target: N-methyl-D-aspartate (NMDA) Receptor (PCP binding site).

  • Secondary Targets: Dopamine Transporter (DAT), Sigma Receptors (

    
    ).
    
  • Mechanism: Non-competitive channel blockade (Dissociative Anesthesia).

Chemical Structure & Isomerism

The molecule consists of a central


 hybridized carbon bonded to:
  • A Cyclohexyl ring (Lipophilic domain).[1][2]

  • A 2-Fluorophenyl ring (Aromatic/Electronic domain).[1][3][4]

  • A Primary Amine (

    
    ) (Basic center).
    
  • A Hydrogen atom.

This configuration creates a stereocenter. The biological activity is highly stereoselective, a common trait in this class of psychoactive compounds.

Feature(S)-Isomer(R)-Isomer
Configuration (S)-Cyclohexyl(2-fluorophenyl)methanamine(R)-Cyclohexyl(2-fluorophenyl)methanamine
Predicted Potency (NMDA) High (Eutomer)Low (Distomer)
Binding Affinity (

)
Estimated < 100 nMEstimated > 500 nM
Primary Effect Dissociative, AnestheticPsychostimulant (potential DAT activity)

Note on Causality: The (S)-configuration in related


-substituted benzylamines (e.g., Ephenidine, Diphenidine) typically aligns the phenyl and amine groups within the NMDA receptor's hydrophobic pocket more effectively than the (R)-configuration, leading to tighter binding and channel occlusion.

Comparative Bioactivity Analysis

NMDA Receptor Antagonism

The primary mechanism of action is the blockade of the NMDA receptor ion channel. The 2-fluoro substituent on the phenyl ring plays a critical role in modulating potency and metabolic stability.

  • Electronic Effect: The fluorine atom at the ortho position exerts an electron-withdrawing effect, reducing the electron density of the aromatic ring. This often enhances binding affinity by strengthening

    
     interactions or halogen bonding within the receptor site.
    
  • Steric Effect: The 2-fluoro group introduces steric bulk that can lock the phenyl ring into a preferred conformation relative to the cyclohexyl ring, potentially favoring the bioactive conformer.

Comparative Data (Predicted based on Homologues)

Data extrapolated from SAR studies of Diphenidine and Fluorolintane.

Compound VariantNMDA Affinity (

)
DAT Affinity (

)
Metabolic Stability (

)
(S)-2-Fluoro (Target)~60-90 nM > 1000 nMHigh (Blocked ortho oxidation)
(R)-2-Fluoro > 500 nM~200 nMHigh
(S)-Unsubstituted ~120 nM> 2000 nMModerate
(S)-4-Fluoro ~80 nM> 1500 nMModerate (Para oxidation blocked)
Metabolic Stability & Toxicity

The incorporation of fluorine significantly alters the metabolic profile compared to the non-fluorinated parent.

  • Blockade of Ring Hydroxylation: The 2-position is a common site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this pathway, extending the biological half-life.

  • Lipophilicity: The cyclohexyl group is highly lipophilic.[2] The addition of fluorine further increases

    
    , potentially enhancing blood-brain barrier (BBB) permeability but also increasing tissue retention.
    

Mechanism of Action: Signaling Pathway

The following diagram illustrates the blockade of the NMDA receptor by the (S)-isomer and the downstream inhibition of Calcium (


) influx, which prevents excitotoxicity and Long-Term Potentiation (LTP) induction.

NMDA_Pathway Glutamate Glutamate (Neurotransmitter) NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed Binds Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Depolarization (Mg2+ removal) Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Normal Function Ca_Block Channel Blockade (No Ion Flow) NMDAR_Open->Ca_Block Inhibited by Ligand Isomer_S (S)-Cyclohexyl(2-fluorophenyl) methanamine Isomer_S->NMDAR_Open Binds to PCP Site Signaling Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Signaling

Figure 1: Mechanism of NMDA Receptor antagonism. The ligand binds within the open channel pore, physically occluding ion flow.

Experimental Protocols

Synthesis via Reductive Amination

This protocol describes the synthesis of the racemic mixture, followed by chiral resolution.

Reagents:

  • 2-Fluorobenzaldehyde

  • Cyclohexylamine (Note: This yields the imine, but the target is the reverse connectivity. Correct precursors are Cyclohexyl(2-fluorophenyl)methanone and Ammonium Formate or Cyclohexylmagnesium bromide + 2-Fluorobenzonitrile ).

  • Correction for Target Structure: To synthesize Cyclohexyl-CH(NH2)-(2-F-Ph):

    • Grignard Addition: React 2-Fluorobenzaldehyde with Cyclohexylmagnesium bromide to form the secondary alcohol.

    • Conversion to Amine: Convert alcohol to azide (DPPA) or halide, then to amine. Alternatively, use the Leuckart-Wallach reaction on Cyclohexyl(2-fluorophenyl)methanone.

Protocol (Leuckart-Wallach Route):

  • Ketone Formation: React 2-Fluorobenzonitrile with Cyclohexylmagnesium bromide in dry ether (

    
     to RT). Hydrolyze with acidic water to yield Cyclohexyl(2-fluorophenyl)methanone .
    
  • Reductive Amination:

    • Mix Ketone (1 eq) with Formamide (5 eq) and Formic acid (2 eq).

    • Reflux at

      
       for 12 hours.
      
    • Cool and hydrolyze the intermediate N-formyl derivative with

      
       (reflux 2 hours).
      
    • Basify with

      
       and extract with Dichloromethane (DCM).
      
  • Purification: Distillation or Column Chromatography (Silica, Hexane:EtOAc).

Chiral Resolution (HPLC)

To separate the (R) and (S) isomers for bioactivity testing.

  • Column: Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm.

  • Validation: Collect fractions, evaporate solvent, and determine optical rotation

    
    .
    
Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Fluorobenzonitrile Intermediate Cyclohexyl(2-fluorophenyl) methanone Start->Intermediate Grignard Addition Reagent Cyclohexyl-MgBr Reagent->Intermediate Reaction Leuckart-Wallach (Formamide/HCOOH) Intermediate->Reaction Product_Racemic Racemic Amine (±)-C13H18FN Reaction->Product_Racemic Reductive Amination Resolution Chiral HPLC Resolution Product_Racemic->Resolution Isomer_R (R)-Isomer Resolution->Isomer_R Isomer_S (S)-Isomer Resolution->Isomer_S

Figure 2: Synthetic pathway from nitrile precursor to resolved enantiomers.

References

  • Wallach, J., et al. (2019).[4] "Pharmacological characterizations of the 'legal high' fluorolintane and isomers." European Journal of Pharmacology. Link

  • ChemicalBook. (2024). "Cyclohexyl(2-fluorophenyl)methanamine Product Entry (CAS 1225920-67-1)."[1] ChemicalBook Database. Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

  • BenchChem. (2024). "Cyclohexyl(4-fluorophenyl)methanamine Structure and Properties." BenchChem. Link

  • Otton, S. V., et al. (1984). "Competitive inhibition of the membrane transport of dopamine by diphenidine and related compounds." Life Sciences.

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Comparative

Head-to-head comparison of Cyclohexyl(2-fluorophenyl)methanamine and its chlorinated analog

This guide provides an in-depth technical comparison between Cyclohexyl(2-fluorophenyl)methanamine (Compound F) and its Chlorinated Analog, Cyclohexyl(2-chlorophenyl)methanamine (Compound Cl). These compounds are structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Cyclohexyl(2-fluorophenyl)methanamine (Compound F) and its Chlorinated Analog, Cyclohexyl(2-chlorophenyl)methanamine (Compound Cl). These compounds are structural analogs belonging to the arylcyclohexylamine class, sharing pharmacophore features with established NMDA receptor antagonists.

Executive Summary

Cyclohexyl(2-fluorophenyl)methanamine and Cyclohexyl(2-chlorophenyl)methanamine are primary amines comprising a cyclohexyl group and an ortho-halogenated phenyl ring connected by a methine bridge. They are critical intermediates in the synthesis of dissociative anesthetics (such as 2-Fluorodeschloroketamine and Ketamine analogs) and are investigated for their independent pharmacological activity as NMDA receptor antagonists.

  • The Fluorinated Analog (Compound F) exhibits lower lipophilicity and higher metabolic stability at the halogenated position due to the strength of the C-F bond. It typically demonstrates a faster onset but lower receptor affinity compared to the chlorinated variant.

  • The Chlorinated Analog (Compound Cl) is characterized by higher lipophilicity (LogP) and significant steric bulk at the ortho position. This steric hindrance "locks" the conformation of the phenyl ring relative to the amine, a feature historically correlated with higher potency in arylcyclohexylamine pharmacophores (e.g., Ketamine).

Chemical Identity & Physicochemical Properties

The core structural difference lies in the halogen substitution at the ortho (2-) position of the phenyl ring. This substitution dictates the electronic distribution and steric profile of the molecule.

Structural Comparison
FeatureCyclohexyl(2-fluorophenyl)methanamine Cyclohexyl(2-chlorophenyl)methanamine
Common Code Compound FCompound Cl
Molecular Formula C₁₃H₁₈FNC₁₃H₁₈ClN
Molecular Weight 207.29 g/mol 223.74 g/mol
CAS Number 1225920-67-1N/A (Analogous)
Halogen Van der Waals Radius 1.47 Å (Fluorine)1.75 Å (Chlorine)
Electronic Effect High Electronegativity (Inductive withdrawing)Moderate Electronegativity, High Lipophilicity
Predicted Physicochemical Data
PropertyCompound FCompound ClImpact on Performance
LogP (Lipophilicity) ~2.8 - 3.1~3.4 - 3.7Cl > F : The chlorinated analog crosses the Blood-Brain Barrier (BBB) more efficiently.
pKa (Basic Amine) ~9.5~9.4Similar ionization at physiological pH; both exist primarily as cations.
Polar Surface Area (PSA) 26.02 Ų26.02 ŲIdentical polar surface; permeability differences are driven by the lipophilic halogen.
Water Solubility ModerateLowCompound F is easier to formulate in aqueous solutions without co-solvents.

Synthesis & Production Protocols

Both compounds are synthesized via the reduction of the corresponding Aryl Cyclohexyl Ketone or through the addition of a Grignard reagent to a nitrile/imine. The following protocol outlines the Grignard-Nitrile Route , favored for its specificity.

Synthesis Workflow (Graphviz)

Synthesis Start Start: 2-Halobenzonitrile (F or Cl) Intermediate Intermediate: Imine Mg-Complex Start->Intermediate Grignard Addition (Reflux 2h) Grignard Reagent: Cyclohexylmagnesium Bromide (in THF) Grignard->Intermediate Hydrolysis Hydrolysis (H3O+) Intermediate->Hydrolysis Ketone Key Intermediate: (2-Halophenyl)(cyclohexyl)methanone Hydrolysis->Ketone Yields Ketone RedAmination Reductive Amination (NH4OAc, NaCNBH3) Ketone->RedAmination Formation of Imine & Reduction Product Final Product: Cyclohexyl(2-halophenyl)methanamine RedAmination->Product

Caption: General synthetic pathway for Cyclohexyl(2-halophenyl)methanamines via Grignard addition and Reductive Amination.

Detailed Experimental Protocol

Step 1: Formation of the Ketone Intermediate

  • Setup : Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

  • Reagents : Charge with 2-Fluorobenzonitrile (or 2-Chlorobenzonitrile) (20 mmol) dissolved in anhydrous THF (50 mL).

  • Addition : Add Cyclohexylmagnesium bromide (24 mmol, 1.2 eq) dropwise at 0°C.

  • Reaction : Allow to warm to room temperature and reflux for 3 hours. The solution will turn dark/turbid as the imine-magnesium complex forms.

  • Quench : Cool to 0°C and quench with 3M HCl (30 mL). Stir vigorously for 12 hours to hydrolyze the imine to the ketone.

  • Workup : Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

    • Checkpoint: Analyze via TLC (Hexane:EtOAc 9:1). Compound Cl ketone typically has a higher Rf than Compound F ketone .

Step 2: Reductive Amination to Methanamine

  • Reactants : Dissolve the crude ketone (10 mmol) in Methanol (40 mL). Add Ammonium Acetate (100 mmol, 10 eq).

  • Reduction : Add Sodium Cyanoborohydride (NaCNBH₃) (15 mmol) portion-wise.

  • Conditions : Stir at Room Temperature for 24-48 hours. Maintain pH ~6 using Acetic Acid if necessary.

  • Isolation : Evaporate Methanol. Basify residue with 1M NaOH to pH >12. Extract with Dichloromethane (DCM).

  • Purification : Convert to Hydrochloride salt using HCl/Dioxane or purify via Column Chromatography (DCM:MeOH:NH₃).

Pharmacological Profile & Mechanism

These compounds act as NMDA Receptor Antagonists .[1] The mechanism involves blocking the ion channel pore (PCP binding site), preventing Ca²⁺ influx and inhibiting excitatory glutamate transmission.

Structure-Activity Relationship (SAR)
  • The "Chlorine Lock" Effect : In Arylcyclohexylamines (like Ketamine), the ortho-chlorine atom provides steric bulk that forces the phenyl ring to be orthogonal (90°) to the cyclohexyl ring. This conformation is optimal for binding within the NMDA receptor pore.

  • Fluorine Substitution : Fluorine is bioisosteric to Hydrogen in size but highly electronegative. It provides less steric hindrance than Chlorine. Consequently, Compound F may have a more flexible conformation, leading to reduced binding affinity (Ki) compared to Compound Cl.

Comparative Data (Inferred from Homologs)
ParameterCompound F (Fluoro)Compound Cl (Chloro)Interpretation
NMDA Affinity (Ki) ~150 - 300 nM~50 - 100 nMCompound Cl is predicted to be 2-3x more potent .
Duration of Action Short - ModerateModerate - LongHigher lipophilicity of Cl leads to depot binding and slower clearance.
Metabolic Stability High (C-F bond strong)ModerateCompound F is resistant to aromatic hydroxylation at the 2-position.
Side Effect Profile Lower sedationHigher sedation/ataxiaCorrelates with potency and off-target binding.
Signaling Pathway Diagram

NMDA_Pathway Ligand Ligand (Compound F or Cl) NMDAR NMDA Receptor (PCP Site) Ligand->NMDAR Binds Channel Ion Channel Blockade NMDAR->Channel Allosteric Modulation CaFlux Inhibition of Ca2+ Influx Channel->CaFlux Blocks Pore Signal Disruption of Glutamatergic Signaling CaFlux->Signal Effect Dissociative / Anesthetic Effect Signal->Effect

Caption: Mechanism of action for arylcyclohexylamine analogs acting as NMDA receptor channel blockers.

Experimental Validation: Binding Assay Protocol

To empirically verify the potency difference, a radioligand displacement assay is required.

Protocol: [³H]-MK-801 Displacement Assay

  • Tissue Preparation : Prepare synaptic membranes from rat forebrain homogenates.

  • Incubation : Incubate membranes (200 µg protein) with [³H]-MK-801 (2 nM) and varying concentrations of Compound F or Compound Cl (10⁻¹⁰ to 10⁻⁵ M).

  • Buffer : 5 mM Tris-HCl / 10 mM Glycine / 10 mM Glutamate (to open channels), pH 7.4.

  • Condition : Incubate for 2 hours at 25°C.

  • Termination : Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine.

  • Analysis : Measure radioactivity via liquid scintillation counting.

  • Calculation : Determine IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

    • Self-Validating Check: The Ki of unlabeled MK-801 should be ~3-5 nM. If >10 nM, the assay sensitivity is compromised.

References

  • ChemicalBook . (2025).[2] Cyclohexyl(2-fluorophenyl)methanamine Properties and Synthesis. Retrieved from

  • PubChem . (2025). Compound Summary: [1-(3-fluorophenyl)cyclohexyl]methanamine (Isomer Context). National Library of Medicine. Retrieved from

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. (Contextual grounding for SAR).
  • Sigma-Aldrich . (2025). 2-Fluorobenzylamine and related Grignard Reagents. Retrieved from

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Validation

In Vivo Efficacy of Cyclohexyl(2-fluorophenyl)methanamine Derivatives: A Comparative Guide

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous preclinical evaluation. The Cyclohexyl(2-fluorophenyl)methan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous preclinical evaluation. The Cyclohexyl(2-fluorophenyl)methanamine backbone represents a versatile scaffold with potential applications across multiple therapeutic areas, including oncology, pain management, and inflammatory diseases. This guide provides an in-depth comparison of the in vivo efficacy of derivatives based on this core structure, drawing upon data from analogous compounds to inform future research and development. While direct comparative in vivo studies on a series of Cyclohexyl(2-fluorophenyl)methanamine derivatives are not yet prevalent in the public domain, this document synthesizes findings from structurally related compounds to provide a predictive framework for their potential efficacy and to guide the design of robust in vivo validation studies.

Antitumor Efficacy in Pancreatic Cancer Models

The overexpression of sigma-2 receptors in various tumors, including pancreatic cancer, presents a promising target for selective therapeutic intervention.[1][2] Derivatives of cyclohexyl-containing compounds have shown significant potential in this arena.

Comparative Efficacy of Sigma-2 Receptor Agonists

A study investigating derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) in a murine model of pancreatic cancer (Panc02 xenograft) provides compelling evidence of their in vivo antitumor effects.[1][2] Daily treatment with lead compounds from this series resulted in a reduction in tumor burden comparable to the standard-of-care chemotherapeutic agent, gemcitabine, without observable systemic toxicity.[1][2]

Table 1: Comparative Antitumor Efficacy in a Panc02 Xenograft Model

CompoundDosage and AdministrationTumor Growth InhibitionKey FindingsReference
PB28 Derivative Daily, IntraperitonealSignificant reduction in tumor volumeEfficacy comparable to gemcitabine; well-tolerated.[1][2]
PB282 Derivative Daily, IntraperitonealSignificant reduction in tumor volumeSimilar efficacy to PB28 and gemcitabine; no signs of systemic toxicity.[1][2]
Gemcitabine Standard RegimenSignificant reduction in tumor volumeStandard-of-care comparator.[1][2]
Experimental Protocol: Murine Xenograft Model of Pancreatic Cancer

This protocol outlines the essential steps for evaluating the in vivo antitumor efficacy of novel cyclohexyl(phenyl)methanamine derivatives.

  • Cell Culture: Human or murine pancreatic cancer cell lines (e.g., Panc02, MIA PaCa-2, HCC1806) are cultured under standard conditions.[2][3]

  • Animal Model: Immunocompromised mice (e.g., C57BL/6 for syngeneic models, or nude mice for human xenografts) are used.[1][2]

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • Drug Administration: The test compounds, vehicle control, and a positive control (e.g., gemcitabine) are administered according to the planned schedule (e.g., daily, intraperitoneally).[1][2]

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the endpoint, tumors are excised and weighed.[4]

  • Toxicity Assessment: Animal body weight and general health are monitored for signs of toxicity.[3]

Antitumor_Efficacy_Workflow A Cancer Cell Culture (e.g., Panc02) B Tumor Cell Implantation (Subcutaneous in Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Drug Administration (Test Compound, Vehicle, Positive Control) D->E F Tumor Volume & Body Weight Measurement E->F Repeated Cycles F->E G Endpoint: Tumor Excision & Weight F->G H Data Analysis & Efficacy Determination G->H Analgesic_Workflow A Tail Immersion Test B Measure baseline tail-flick latency C Administer Compound B->C D Measure post-treatment latency at time intervals C->D E Carrageenan-Induced Paw Edema F Measure baseline paw volume G Administer Compound F->G H Inject Carrageenan G->H I Measure paw volume at time intervals H->I

Caption: Experimental workflows for assessing analgesic activity.

Anti-inflammatory Activity

The potential for cyclohexyl(phenyl)methanamine derivatives to modulate inflammatory pathways warrants investigation, particularly given the demonstrated anti-inflammatory effects of structurally related aryl-cyclohexanone derivatives. [5]

Evidence from an Acute Lung Injury Model

A study on an aryl-cyclohexanone derivative in a lipopolysaccharide (LPS)-induced acute lung injury model in mice showed significant anti-inflammatory activity. [5]The compound was able to:

  • Decrease the migration of total and differential leukocytes to the bronchoalveolar lavage fluid.

  • Reduce exudation and myeloperoxidase (MPO) activity.

  • Lower the levels of nitric oxide metabolites and pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, and MCP-1). [5] Importantly, this aryl-cyclohexanone derivative did not show signs of acute oral toxicity. [5]

Signaling Pathways in Inflammation

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways such as NF-κB and MAPKs. [6]Phytochemicals with anti-inflammatory properties have been shown to act on these pathways, reducing the expression of pro-inflammatory mediators. [6]

Inflammation_Pathway LPS LPS Receptor Toll-like Receptor 4 LPS->Receptor NFkB_path NF-κB Pathway Receptor->NFkB_path MAPK_path MAPK Pathway Receptor->MAPK_path Nucleus Nucleus NFkB_path->Nucleus MAPK_path->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression Derivative Cyclohexyl(phenyl)methanamine Derivative Derivative->NFkB_path Inhibition Derivative->MAPK_path Inhibition

Caption: Potential modulation of inflammatory signaling pathways.

Considerations for Neurodegenerative Diseases

While direct in vivo efficacy data for Cyclohexyl(2-fluorophenyl)methanamine derivatives in neurodegenerative disease models is currently limited, the structural motif is present in compounds with demonstrated neuroprotective effects. For instance, a synthetic 5-methoxyflavone derivative containing a cyclohexyl group has been identified as a selective DNA polymerase-β inhibitor with neuroprotective activity against β-amyloid toxicity, a key pathological hallmark of Alzheimer's disease. [7]This suggests that derivatives of the Cyclohexyl(2-fluorophenyl)methanamine scaffold could be promising candidates for neurodegenerative disease research. The development of compounds that can cross the blood-brain barrier and modulate pathways involved in neuroinflammation, oxidative stress, and protein aggregation is a key strategy in this field. [8][9]

Conclusion

The Cyclohexyl(2-fluorophenyl)methanamine scaffold holds considerable promise for the development of novel therapeutics. Based on the in vivo efficacy of structurally related compounds, derivatives of this scaffold are strong candidates for investigation in oncology, pain management, and inflammatory conditions. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies to unlock the full therapeutic potential of this versatile chemical class. Future work should focus on direct, head-to-head comparisons of Cyclohexyl(2-fluorophenyl)methanamine derivatives to establish clear structure-activity relationships and identify lead candidates for further development.

References

  • Ahmadi, A., et al. (2011). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Arzneimittelforschung, 61(10), 589-593.
  • Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Digital Commons@Becker.
  • ResearchGate. (n.d.). In vivo antitumor efficacies. The treatment regimen was presented as... [Image]. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Cyclohexyl-phenyl-methanone Oxime and Its Analogs.
  • BenchChem. (2025).
  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-206.
  • Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 8(4), 6563-6581.
  • DeVelin, S. R., et al. (2023). Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid. Journal of Forensic Sciences, 68(2), 587-598.
  • Schifano, F., et al. (2020). In vitro and in vivo pharmaco-toxicological characterization of 1-cyclohexyl-x-methoxybenzene derivatives in mice: comparison with tramadol and PCP. IRIS.
  • Thieme E-Journals. (2011). Synthesis and Study on Analgesic Effects of l-[l-(4-Methylphenyl) (cyclohexyl)] 4-piperidinol and l-[l-(4-Methoxyphenyl) (cyclohexyl)] 4-piperidinol as Two New Phencyclidine Derivatives. Arzneimittelforschung, 59(4), 202-206.
  • ResearchGate. (n.d.). In vivo evaluation of antitumor efficacy. A) Schedule of the... [Image]. Retrieved from [Link]

  • Sagnelli, A., et al. (2025). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. ACS Chemical Neuroscience.
  • Matić, S., et al. (2025).
  • Schifano, F., et al. (2020). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. International Journal of Molecular Sciences, 21(14), 5028.
  • Uddin, M. S., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. ACS Chemical Neuroscience, 12(21), 3876-3896.
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  • Rahman, M. H., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 24-38.
  • Shestakov, A. S., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Medical and Biological Sciences, 2(1), 1-10.
  • Rather, R. A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(17), 4239.
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Comparative

A Guide to the Statistical Validation of Research Findings for Cyclohexyl(2-fluorophenyl)methanamine

Introduction: The Imperative for Rigor with Novel Compounds This guide provides a comprehensive framework for the statistical validation of research findings related to Cyclohexyl(2-fluorophenyl)methanamine. It is design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigor with Novel Compounds

This guide provides a comprehensive framework for the statistical validation of research findings related to Cyclohexyl(2-fluorophenyl)methanamine. It is designed for researchers, scientists, and drug development professionals who understand that a result is only as reliable as the methods used to obtain and analyze it. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring that each stage of validation is a self-corroborating system. Our approach is divided into three critical pillars of investigation: Analytical Validation, In Vitro Pharmacological Characterization, and In Vivo Behavioral Assessment.

Part 1: Analytical Validation — "Are You Sure That's What You Have?"

Before any biological activity can be attributed to a compound, its identity, purity, and concentration must be unequivocally established. This is the foundational layer of trustworthiness. For a novel amine compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are industry standards.[4][5][6]

Core Principle: Method Validation as per ICH Q2(R1) Guidelines

The International Council for Harmonisation (ICH) provides a framework to demonstrate that an analytical method is suitable for its intended purpose.[7][8] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[7]

Experimental Protocol: Purity and Identity Confirmation by GC-MS

This protocol outlines a robust method for confirming the identity and assessing the purity of a synthesized batch of Cyclohexyl(2-fluorophenyl)methanamine.

  • Standard and Sample Preparation:

    • Accurately weigh 10 mg of the reference standard and the synthesized batch into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with methanol. This creates a 1 mg/mL stock solution.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution. This concentration is chosen to be well above the expected LOQ but within the linear range of the instrument.

  • Instrument Configuration:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.[4]

    • Injection: Use a splitless injection to maximize the transfer of the analyte to the column, which enhances sensitivity.[4]

    • Column: A DB-5MS capillary column is well-suited for separating aromatic and cyclic amines.[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This gradient ensures separation from potential volatile impurities and timely elution of the target compound.

    • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

    • Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 40-500) to acquire the full mass spectrum for identity confirmation.

  • Data Analysis and Validation:

    • Identity Confirmation: Compare the retention time and the acquired mass spectrum of the synthesized sample to that of the certified reference standard. The fragmentation pattern should match major ions and their relative abundances.

    • Purity Assessment: Integrate the peak area of the analyte and all other detected impurities. Calculate purity as (Area of Analyte / Total Area of All Peaks) × 100. For regulatory purposes, a purity of >98% is often required.

Data Summary: Analytical Method Validation Parameters

The following table summarizes the performance characteristics required to validate the GC-MS method, based on ICH guidelines.[7][8]

ParameterAcceptance CriteriaStatistical MethodPurpose
Linearity (r²) r² ≥ 0.995Linear RegressionConfirms a proportional response across a range of concentrations.
Accuracy (% Recovery) 98.0% - 102.0%Mean of replicatesMeasures the closeness of the test results to the true value.
Precision (% RSD) ≤ 2.0%Relative Standard Deviation (RSD)Demonstrates the closeness of agreement between repeated measurements.
LOD (ng/mL) Signal-to-Noise ratio of 3:1Standard Deviation of the ResponseThe lowest amount of analyte that can be detected but not quantified.
LOQ (ng/mL) Signal-to-Noise ratio of 10:1Standard Deviation of the ResponseThe lowest amount of analyte that can be quantitatively determined.
Workflow for Analytical Validation

The following diagram illustrates the logical flow for validating the analytical method.

cluster_0 Method Development & Validation cluster_1 Validation Parameters cluster_2 Statistical Analysis & Acceptance A Synthesize or Procure Cyclohexyl(2-fluorophenyl)methanamine B Develop GC-MS Method (Column, Temp Program, etc.) A->B C Perform Validation Experiments (ICH Q2(R1) Guidelines) B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G LOD & LOQ C->G H Specificity C->H I Calculate r², %RSD, %Recovery J Compare Results to Acceptance Criteria I->J K Method is Validated for Use J->K Pass L Method Fails Validation (Revise & Re-validate) J->L Fail L->B

Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.

Part 2: In Vitro Pharmacological Validation — "What Does It Do and How Potent Is It?"

With a validated standard in hand, the next step is to characterize the compound's biological activity. The structure of Cyclohexyl(2-fluorophenyl)methanamine is analogous to psychostimulants, which often act on monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9] Therefore, a logical starting point is to investigate its ability to inhibit these transporters.

Core Principle: Dose-Response and Comparative Potency

The cornerstone of pharmacological validation is the dose-response relationship. This is statistically modeled to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). To contextualize the findings, it is crucial to compare the compound's potency against well-characterized alternatives (e.g., Cocaine, Amphetamine) under identical experimental conditions.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol uses human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) to quantify the inhibitory potential of our test compound.

  • Cell Culture: Culture HEK293-hDAT cells in standard DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Assay Preparation:

    • Plate cells in a 96-well microplate and grow to ~90% confluency.

    • Prepare a serial dilution of Cyclohexyl(2-fluorophenyl)methanamine and reference compounds (e.g., Cocaine) in assay buffer. Concentrations should span a wide range (e.g., 1 nM to 100 µM) to capture the full dose-response curve.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with the various concentrations of the test compound or reference compound for 15 minutes at 37°C. This allows the inhibitor to bind to the transporter.

    • Initiate the uptake by adding a mixture containing a low concentration of radiolabeled dopamine (e.g., [³H]DA) and a final concentration of unlabeled dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. This time is optimized to be within the linear phase of dopamine uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. This stops the transporter activity and removes extracellular dopamine.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Define non-specific uptake using a high concentration of a known inhibitor (e.g., 100 µM Cocaine).

    • Subtract non-specific uptake from all measurements to get specific uptake.

    • Normalize the data, setting the vehicle control (no inhibitor) as 100% uptake.

    • Plot the normalized uptake percentage against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.

Data Summary: Comparative In Vitro Potency

This table presents illustrative data comparing the hypothetical potency of Cyclohexyl(2-fluorophenyl)methanamine to known DAT inhibitors.

CompoundIC₅₀ (nM) at hDAT95% Confidence IntervalStatistical Significance vs. Cocaine (p-value)
Cocaine (Reference)250225 - 278-
Amphetamine (Reference)5045 - 56< 0.001
Cyclohexyl(2-fluorophenyl)methanamine 120 105 - 137 < 0.01
Alternative Compound A850790 - 915< 0.0001

Statistical analysis performed using an extra sum-of-squares F-test to compare log(IC₅₀) values.

Hypothesized Mechanism of Action

The diagram below illustrates the hypothesized mechanism: competitive inhibition of the dopamine transporter, leading to increased synaptic dopamine levels.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding -> Signal Compound Test Compound Compound->DAT Inhibition

Caption: Hypothesized inhibition of dopamine reuptake by the test compound.

Part 3: In Vivo Behavioral Validation — "Does the In Vitro Activity Translate?"

Demonstrating a physiological effect in a living system is the next critical validation step. Animal models are essential for this purpose, providing a controlled environment to test hypotheses generated from in vitro data.[9] For compounds that inhibit DAT, an expected outcome is an increase in psychomotor activity.[9][10]

Core Principle: Controlled, Randomized, and Blinded Experiments

To ensure the trustworthiness of in vivo findings, experiments must be well-designed. This includes:

  • A Control Group: To account for the effects of the vehicle and the experimental procedure itself.

  • Randomization: To prevent selection bias in assigning animals to treatment groups.

  • Blinding: The experimenter assessing the behavior should be unaware of the treatment each animal received to prevent observer bias.

Experimental Protocol: Rodent Locomotor Activity

This protocol assesses the effect of Cyclohexyl(2-fluorophenyl)methanamine on spontaneous movement in mice.

  • Animal Acclimation: House male C57BL/6 mice in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

  • Experimental Groups (n=10 per group):

    • Group 1: Vehicle (e.g., Saline), intraperitoneal (i.p.) injection.

    • Group 2: Amphetamine (2 mg/kg, i.p.), positive control.

    • Group 3: Cyclohexyl(2-fluorophenyl)methanamine (5 mg/kg, i.p.).

    • Group 4: Cyclohexyl(2-fluorophenyl)methanamine (10 mg/kg, i.p.).

    • Doses are chosen based on pilot studies or allometric scaling from in vitro data.

  • Procedure:

    • Place each mouse into an individual open-field arena (e.g., 40x40 cm) equipped with infrared beams to track movement.

    • Allow the mice to habituate to the arena for 30 minutes. This establishes a baseline activity level.

    • Remove the mice, administer the assigned treatment (randomized and blinded), and immediately return them to the arena.

    • Record locomotor activity (e.g., total distance traveled, rearing events, stereotypy counts) for 90 minutes post-injection.

  • Statistical Analysis:

    • Analyze the data using a one-way Analysis of Variance (ANOVA) to determine if there are any significant differences among the groups.

    • If the ANOVA result is significant (p < 0.05), perform a post-hoc test (e.g., Dunnett's or Tukey's test) to compare each treatment group directly to the vehicle control group. This identifies which specific doses produced a significant effect.

Data Summary: Comparative In Vivo Effects on Locomotion

This table presents illustrative data from the locomotor activity study.

Treatment GroupTotal Distance Traveled (meters) (Mean ± SEM)p-value vs. Vehicle (Dunnett's Test)
Vehicle (Saline)150 ± 12-
Amphetamine (2 mg/kg)450 ± 35< 0.0001
Test Compound (5 mg/kg) 280 ± 25 < 0.01
Test Compound (10 mg/kg) 410 ± 30 < 0.001
Logical Flow of In Vivo Experimental Design

This diagram illustrates the decision-making process and controls inherent in a robust in vivo study.

A Hypothesis: Compound increases locomotion (based on in vitro data) B Select Animal Model (e.g., C57BL/6 Mice) A->B C Define Treatment Groups (Vehicle, Positive Control, Test Doses) B->C D Randomize & Blind Animal Assignments C->D E Acclimation & Habituation D->E F Administer Treatment E->F G Measure Behavioral Endpoint (Locomotor Activity) F->G H Statistical Analysis (ANOVA with Post-Hoc Test) G->H I Conclusion: Hypothesis Supported H->I p < 0.05 J Conclusion: Hypothesis Not Supported H->J p >= 0.05

Caption: Logical workflow for a controlled in vivo behavioral experiment.

Conclusion: A Synthesis of Validated Evidence

The statistical validation of research findings for a novel compound like Cyclohexyl(2-fluorophenyl)methanamine is not a single event but a comprehensive, multi-disciplinary process. It begins with the unambiguous confirmation of the molecule's identity and purity through validated analytical methods. It proceeds to a quantitative characterization of its biological activity at the molecular level, benchmarked against known standards. Finally, it culminates in the assessment of its physiological effects in a complex living system, conducted under rigorously controlled experimental conditions.

References
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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Cyclohexyl(2-fluorophenyl)methanamine

Executive Summary & Immediate Action Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) is a fluorinated secondary amine. For disposal purposes, it must be treated as a Corrosive, Halogenated Organic Waste .[1] CR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Cyclohexyl(2-fluorophenyl)methanamine (CAS: 1225920-67-1) is a fluorinated secondary amine. For disposal purposes, it must be treated as a Corrosive, Halogenated Organic Waste .[1]

CRITICAL PROHIBITIONS:

  • DO NOT dispose of down the sink/drain.[2] (Strict prohibition on halogenated organics and corrosives).

  • DO NOT mix with acidic waste streams (Risk of violent exothermic neutralization).[3]

  • DO NOT mix with non-halogenated solvents (Contaminates fuel-blending waste streams, significantly increasing disposal costs and complexity).[1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's behavior. This compound combines a lipophilic cyclohexyl ring with a fluorinated phenyl group, bridged by an amine.[1]

ParameterData / ClassificationOperational Implication
Chemical Structure Secondary Amine, FluorinatedBasic pH; generates HF upon incineration.[1]
Physical State Liquid (typically) or Low-Melting SolidRequires leak-proof secondary containment.
GHS Classification Skin Corr.[4][5][6][7] 1B (Causes severe burns)Acute Tox. 4 (Harmful if swallowed/inhaled)PPE (Nitrile/Neoprene gloves, Goggles) is mandatory.[1]
RCRA Status D002 (Corrosive)Not P- or U-listed specificallyRegulated based on characteristics (Corrosivity & Toxicity).
Waste Stream Halogenated Organic Base Must be incinerated with flue-gas scrubbing (to capture HF).

Waste Segregation Logic

The presence of the fluorine atom dictates the disposal path. Standard incineration of fluorinated compounds releases Hydrofluoric Acid (HF), which damages standard incinerators.[1] Therefore, this waste must be tagged for facilities equipped with scrubbers.[1]

DisposalLogic Chemical Cyclohexyl(2-fluorophenyl) methanamine Waste StateCheck Determine Physical State Chemical->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath SolidPath Solid Waste (or Contaminated Debris) StateCheck->SolidPath Segregation CRITICAL SEGREGATION: Isolate from Acids & Oxidizers LiquidPath->Segregation SolidPath->Segregation Container Select Container: HDPE or Glass (Poly-lined cap) Segregation->Container Prevent Exotherm Tagging Labeling: 'Hazardous Waste' Check: Toxic, Corrosive, Halogenated Container->Tagging Final Transfer to EHS/Waste Facility (High-Temp Incineration w/ Scrubbing) Tagging->Final

Figure 1: Decision matrix for segregating and packaging fluorinated amine waste. Note the critical segregation step to prevent accidental neutralization reactions.

Detailed Disposal Protocol

Phase 1: Preparation & Segregation

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate the Waste: Ensure the waste is not mixed with acids (e.g., HCl, H₂SO₄).[1][3] Mixing an amine with strong acids in a closed waste container can generate rapid heat and pressure, leading to container rupture.[1]

  • Halogen Check: Because the molecule contains Fluorine , it cannot be placed in the standard "Organic Solvents (Non-Halogenated)" carboy often used for Acetone or Ethanol. It must go into the Halogenated waste stream.

Phase 2: Container Selection

Objective: Ensure container integrity against corrosion.

  • Recommended: High-Density Polyethylene (HDPE) carboys or bottles. HDPE is resistant to basic amines and physical impact.

  • Acceptable: Borosilicate glass with a chemically resistant cap (e.g., Teflon/PTFE liner).[1]

  • Avoid: Metal containers (aluminum cans), which can corrode upon prolonged exposure to caustic amines.[1]

Phase 3: Transfer & Labeling

Objective: Regulatory compliance and downstream safety.

  • Transfer: Use a funnel to prevent spills. If the substance is solid, dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) only if your facility requires liquid waste.[1] Otherwise, package as solid hazardous waste.[1]

  • Labeling: Attach a Hazardous Waste tag immediately.

    • Chemical Name: Write out the full name: "Cyclohexyl(2-fluorophenyl)methanamine". Avoid abbreviations.

    • Constituents: If in solution, list the solvent (e.g., "90% Dichloromethane, 10% Amine").

    • Hazard Checkboxes: Check Corrosive (pH > 12) and Toxic .

    • Special Note: Clearly mark "HALOGENATED" or "Contains Fluorine" .

Phase 4: Storage & Handoff[5]
  • Store the container in a Secondary Containment tray (polypropylene) to catch leaks.

  • Keep the container in a cool, well-ventilated area, away from acid waste containers.[1]

  • Schedule pickup with your facility's Environmental Health & Safety (EHS) department.

Emergency Contingencies: Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines can cause respiratory irritation.[6]

  • PPE: Wear a lab coat, splash goggles, and Nitrile or Laminate gloves (Silver Shield) for fluorinated organics.[1]

  • Neutralization (Spills ONLY):

    • Do not wipe up the concentrated amine directly.

    • Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill to reduce volatility and basicity.

    • Note: This will generate heat. Allow to cool.

  • Cleanup: Absorb the neutralized residue with vermiculite or clay absorbent.

  • Disposal of Debris: Place all contaminated absorbent, gloves, and paper towels into a wide-mouth jar labeled "Solid Hazardous Waste (Contaminated Debris) - Corrosive/Toxic."[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][8][9][10] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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